molecular formula C10H14N2OS B8369713 4-[(4-Pyridyl)sulfinyl]piperidine

4-[(4-Pyridyl)sulfinyl]piperidine

货号: B8369713
分子量: 210.30 g/mol
InChI 键: IPEZWCPAHRJTCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-[(4-Pyridyl)sulfinyl]piperidine is a specialized chemical compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This molecule features a piperidine ring, a nitrogen-containing heterocycle that is a pivotal cornerstone and essential heterocyclic system in the production of pharmaceuticals . The scaffold is substituted with a 4-pyridylsulfinyl group, a structural motif that can influence the molecule's electronic properties, polarity, and potential for hydrogen bonding, making it a versatile intermediate for the synthesis of more complex target molecules. Research Applications and Value: Piperidine derivatives represent an extensive category of nitrogen-bearing heterocyclic compounds and are found in a wide variety of biologically active molecules and approved drugs . As such, this compound is of significant interest for researchers developing new therapeutic agents. Its structure makes it a potential precursor or intermediate in the synthesis of compounds for screening against various disease targets. Piperidine-based compounds have demonstrated a range of pharmacological activities in scientific literature, including serving as anticancer, antiviral, and antimicrobial agents, highlighting the importance of this heterocyclic system in biomedical research . Handling and Usage: Researchers are advised to consult relevant safety data sheets and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory setting. Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please note that the specific biological activities, mechanisms of action, and research applications for this compound are derived from the general context of piperidine chemistry, as specific published studies on this exact molecule were not identified in the search.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C10H14N2OS

分子量

210.30 g/mol

IUPAC 名称

4-piperidin-4-ylsulfinylpyridine

InChI

InChI=1S/C10H14N2OS/c13-14(9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2

InChI 键

IPEZWCPAHRJTCV-UHFFFAOYSA-N

规范 SMILES

C1CNCCC1S(=O)C2=CC=NC=C2

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-[(4-Pyridyl)sulfinyl]piperidine: Chemical Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of 4-[(4-Pyridyl)sulfinyl]piperidine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on presenting data in a structured and actionable format.

Core Chemical Properties

Quantitative physicochemical data for this compound is not extensively available in publicly accessible literature. However, based on its constituent pyridine and piperidine moieties, certain properties can be inferred. The presence of the basic piperidine and pyridine nitrogen atoms suggests the compound will exhibit basicity and the potential for salt formation. The sulfinyl group introduces a chiral center, meaning the compound can exist as enantiomers.

Table 1: Physicochemical Properties of this compound and Related Moieties

PropertyThis compoundPiperidinePyridine
Molecular Formula C₁₀H₁₄N₂OSC₅H₁₁NC₅H₅N
Molecular Weight 210.30 g/mol (calculated)85.15 g/mol 79.10 g/mol
Boiling Point Data not available106 °C115 °C
Melting Point Data not available-9 °C-41.6 °C
Solubility Expected to be soluble in organic solvents like chloroform.[1]Miscible with waterMiscible with water
pKa (of conjugate acid) Data not available11.125.25

Synthesis and Experimental Protocols

A documented synthesis of this compound involves the extraction of the compound into chloroform, followed by drying over magnesium sulfate and concentration. The resulting oily residue is then crystallized from n-hexane and recrystallized from a mixture of n-hexane and isopropanol to yield the final product.[1]

Detailed Experimental Protocol: Synthesis and Purification
  • Reaction Quenching and Extraction:

    • Following the primary reaction to form the sulfoxide, the reaction mixture is quenched.

    • The aqueous solution is extracted multiple times with chloroform to transfer the product to the organic phase.[1]

  • Drying and Concentration:

    • The combined chloroform extracts are dried over anhydrous magnesium sulfate to remove any residual water.[1]

    • The dried organic phase is concentrated under reduced pressure (in vacuo) to remove the chloroform, yielding an oily residue.[1]

  • Crystallization and Recrystallization:

    • The oily residue is dissolved in a minimal amount of hot n-hexane and allowed to cool, inducing crystallization.[1]

    • The collected crystals are then recrystallized from a mixture of n-hexane and isopropanol to achieve higher purity.[1]

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Chloroform Extraction Chloroform Extraction Reaction Mixture->Chloroform Extraction Transfer to Organic Phase Drying (MgSO4) Drying (MgSO4) Chloroform Extraction->Drying (MgSO4) Remove Water Concentration (in vacuo) Concentration (in vacuo) Drying (MgSO4)->Concentration (in vacuo) Remove Chloroform Crystallization (n-hexane) Crystallization (n-hexane) Concentration (in vacuo)->Crystallization (n-hexane) Isolate Crude Product Recrystallization (n-hexane/isopropanol) Recrystallization (n-hexane/isopropanol) Crystallization (n-hexane)->Recrystallization (n-hexane/isopropanol) Enhance Purity Final Product Final Product Recrystallization (n-hexane/isopropanol)->Final Product

Synthesis and Purification Workflow
Analytical Methods

Specific analytical methods for this compound have not been detailed in the reviewed literature. However, standard techniques for compounds of this nature would include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would likely be an effective ionization technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretch of the sulfinyl group.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and mechanisms of action for this compound are not yet elucidated, the piperidine and pyridine scaffolds are prevalent in a wide array of pharmacologically active molecules.[2][3]

  • CNS Disorders: Piperidine derivatives are common in drugs targeting the central nervous system.[4] The metabolism of piperidine-containing drugs often involves cytochrome P450 enzymes, which can lead to ring contraction.[5]

  • Oncology: Certain 2-amino-4-(1-piperidine) pyridine derivatives have been investigated as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key targets in non-small-cell lung cancer.[3][6]

  • Infectious Diseases: Piperidine-linked pyridine analogues have been designed as non-nucleoside reverse transcriptase inhibitors for HIV-1.[7] Additionally, piperidine derivatives have shown promise as antiparasitic agents.[3]

Given these precedents, this compound represents a scaffold of interest for screening against a variety of biological targets, particularly within oncology and neuropharmacology.

G Potential Therapeutic Areas for Pyridyl-Piperidine Scaffolds cluster_therapeutic_areas Potential Therapeutic Areas cluster_mechanisms Potential Mechanisms of Action Pyridyl-Piperidine Scaffold Pyridyl-Piperidine Scaffold Oncology Oncology Pyridyl-Piperidine Scaffold->Oncology e.g., ALK/ROS1 Inhibition CNS Disorders CNS Disorders Pyridyl-Piperidine Scaffold->CNS Disorders e.g., Neurotransmitter Receptor Modulation Infectious Diseases Infectious Diseases Pyridyl-Piperidine Scaffold->Infectious Diseases e.g., Anti-HIV, Antiparasitic Kinase Inhibition Kinase Inhibition Oncology->Kinase Inhibition Receptor Binding Receptor Binding CNS Disorders->Receptor Binding Enzyme Inhibition Enzyme Inhibition Infectious Diseases->Enzyme Inhibition

Potential Therapeutic Applications

Conclusion

This compound is a chiral molecule with a synthetic route that has been established. While detailed physicochemical and biological data are currently limited in the public domain, its structural motifs—the piperidine and pyridine rings—are well-recognized pharmacophores. This suggests that this compound and its derivatives are promising candidates for further investigation in various drug discovery programs, particularly in the fields of oncology, central nervous system disorders, and infectious diseases. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing compound.

References

Spectroscopic Data of 4-[(4-Pyridyl)sulfinyl]piperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific spectroscopic data for 4-[(4-Pyridyl)sulfinyl]piperidine in the public domain necessitates a predictive analysis based on related structural analogs. This guide will explore the expected spectroscopic characteristics (NMR, IR, MS) for the target compound, drawing on established principles and data from similar molecules. Detailed experimental protocols for the acquisition of such data are also provided.

Introduction to this compound

This compound is a chemical compound of interest in medicinal chemistry and drug development due to its hybrid structure, incorporating both a piperidine and a pyridine ring linked by a sulfinyl group. The piperidine moiety is a common scaffold in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The pyridine ring, a bioisostere of a phenyl group, can engage in various intermolecular interactions, including hydrogen bonding and metal coordination. The sulfinyl group introduces a chiral center and can act as a hydrogen bond acceptor. Understanding the precise three-dimensional structure and electronic properties of this molecule is crucial for predicting its biological activity and metabolism, and spectroscopic analysis is the primary means to achieve this.

Predicted Spectroscopic Data

While direct experimental data for this compound is not currently available in public databases, we can predict the key features of its NMR, IR, and mass spectra based on the constituent functional groups and the known spectral data of related compounds such as piperidine and various substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and pyridine rings. The piperidine protons will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons adjacent to the nitrogen atom will be the most deshielded. The pyridine ring will exhibit two sets of signals in the aromatic region (7.0-8.5 ppm), characteristic of a 1,4-disubstituted aromatic system. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfinyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The piperidine carbons will resonate in the upfield region (20-60 ppm), while the pyridine carbons will appear in the downfield aromatic region (120-150 ppm). The carbon bearing the sulfinyl group will be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Piperidine CH₂ (α to N)3.0 - 3.5 (m)~50
Piperidine CH₂ (β to N)1.5 - 2.0 (m)~25
Piperidine CH (γ to N, attached to S)3.5 - 4.0 (m)~60
Pyridine CH (α to N)8.4 - 8.6 (d)~150
Pyridine CH (β to N)7.2 - 7.4 (d)~125

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the piperidine (if not N-substituted), C-H bonds, the S=O bond, and the C=N and C=C bonds of the pyridine ring.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperidine)3300 - 3500Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C-H Stretch (Aromatic)3000 - 3100Medium
S=O Stretch (Sulfoxide)1030 - 1070Strong
C=N Stretch (Pyridine)1590 - 1610Medium
C=C Stretch (Pyridine)1450 - 1580Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be observed, and the fragmentation pattern would likely involve cleavage of the C-S and S-N bonds, as well as fragmentation of the piperidine and pyridine rings.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard experimental procedures would be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Integrate Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_determination Determine Final Structure data_integration->structure_determination report report structure_determination->report Final Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

In Silico Modeling of 4-[(4-Pyridyl)sulfinyl]piperidine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico modeling approaches for characterizing the interactions of novel piperidine derivatives, with a focus on the hypothetical compound 4-[(4-Pyridyl)sulfinyl]piperidine. Due to the absence of specific experimental data for this molecule, this paper outlines a generalized yet detailed workflow applicable to the early-stage drug discovery and development of similar heterocyclic compounds. The guide is intended for researchers, computational chemists, and drug development professionals. It covers essential in silico techniques, including molecular docking, molecular dynamics simulations, ADMET prediction, and quantitative structure-activity relationship (QSAR) modeling. Detailed experimental protocols for these key methodologies are provided, alongside illustrative quantitative data for structurally related piperidine compounds to serve as a practical reference. Furthermore, this guide employs Graphviz visualizations to depict a standard in silico modeling workflow and a plausible signaling pathway that could be modulated by a piperidine derivative, offering a clear visual representation of complex computational and biological processes.

Introduction to Piperidine Derivatives in Drug Discovery

The piperidine scaffold is a prevalent heterocyclic motif found in numerous approved pharmaceutical agents and natural alkaloids. Its saturated, six-membered ring structure containing a nitrogen atom allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry. Piperidine derivatives have been successfully developed as therapeutics targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Their prevalence in central nervous system (CNS) active drugs is particularly noteworthy.

The hypothetical molecule, this compound, combines the piperidine ring with a pyridyl group and a sulfinyl linker. Each of these components can contribute to the molecule's overall physicochemical properties and its potential interactions with biological targets. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, the sulfinyl group can act as a hydrogen bond acceptor, and the piperidine nitrogen can be protonated at physiological pH, forming ionic interactions.

Given the novelty of such a compound, in silico modeling presents a rapid and cost-effective strategy for initial characterization, target identification, and optimization of its drug-like properties.

A Generalized In Silico Modeling Workflow

The computational evaluation of a novel compound like this compound typically follows a multi-step workflow. This process begins with defining the molecule's structure and progresses through various stages of simulation and prediction to assess its potential as a drug candidate.

in_silico_workflow cluster_start Initial Steps cluster_core_modeling Core Modeling & Simulation cluster_property_prediction Property Prediction cluster_optimization Lead Optimization Ligand Preparation Ligand Preparation Target Identification Target Identification Ligand Preparation->Target Identification Initial Hypothesis Molecular Docking Molecular Docking Target Identification->Molecular Docking Protein Structure Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Pose ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction Refined Complex QSAR Modeling QSAR Modeling ADMET Prediction->QSAR Modeling Physicochemical Properties Pharmacophore Modeling Pharmacophore Modeling QSAR Modeling->Pharmacophore Modeling Structure-Activity Data Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Feature Map Virtual Screening->Ligand Preparation New Scaffolds

Figure 1: A generalized in silico drug discovery workflow.

Data Presentation: Illustrative Biological Activities of Piperidine Derivatives

To provide a context for the potential biological activity of novel piperidine compounds, the following tables summarize quantitative data for known piperidine derivatives acting on various receptors. This data is compiled from publicly available literature and serves as an example of the types of information generated in preclinical drug discovery.

Table 1: Binding Affinities of Piperidine Derivatives at Opioid Receptors

Compound ClassSpecific Compound ExampleReceptorBinding Affinity (Ki, nM)Reference
4-AnilidopiperidinesFentanylµ-Opioid0.39[1][2]
4-AnilidopiperidinesCarfentanilµ-Opioid0.22[1][2]
4-Substituted PiperidinesAnalog 4µ-Opioid6.3[3]
4-Substituted PiperidinesAnalog 4δ-Opioid171[3]
Dimethyl-hydroxyphenyl-piperidinesAT-076µ-Opioid1.67[4]
Dimethyl-hydroxyphenyl-piperidinesAT-076δ-Opioid19.6[4]
Dimethyl-hydroxyphenyl-piperidinesAT-076κ-Opioid1.14[4]

Table 2: Binding Affinities of Piperidine Derivatives at Sigma Receptors

Compound ClassSpecific Compound ExampleReceptorBinding Affinity (Ki, nM)Reference
Phenoxyalkylpiperidines(S)-2aσ10.34[5]
Phenoxyalkylpiperidines1bσ11.49[5]
Benzyl-piperidinylethanoneCompound 1σ13.2[6][7]
Aminoethyl-piperidines4aσ1165[8]
Phenylpiperazine/piperidineCompound 5σ13.64[9]
Phenylpiperazine/piperidineCompound 11σ14.41[9]

Table 3: Inhibitory Activity of Piperidine Derivatives against Acetylcholinesterase (AChE)

Compound ClassSpecific Compound ExampleTargetInhibitory Concentration (IC50, nM)Reference
Benzylpiperidine DerivativesCompound 21AChE0.56[10]
Indanone Derivatives13e (Donepezil)AChE5.7[11]

Experimental Protocols for Key In Silico Experiments

This section provides detailed, generalized protocols for the core in silico modeling techniques mentioned in the workflow.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of a ligand to a macromolecular target.

Protocol:

  • Target Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges and define rotatable bonds.

    • Perform a conformational search to generate a diverse set of low-energy conformers.

  • Grid Generation:

    • Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

    • Generate a grid box that encompasses the defined binding site. The grid potentials for different atom types are pre-calculated to speed up the docking process.

  • Docking Simulation:

    • Utilize a docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore the conformational and orientational space of the ligand within the grid box.

    • Generate a specified number of binding poses (e.g., 100).

  • Scoring and Analysis:

    • Score each generated pose using a scoring function that estimates the binding free energy.

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the ligand-protein complex over time to assess its stability and refine the binding pose.

Protocol:

  • System Setup:

    • Select the most promising protein-ligand complex from the molecular docking results.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligand using a suitable force field (e.g., GAFF).

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes between the complex, solvent, and ions.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. This is typically done in several stages with restraints on the protein and ligand that are gradually released.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 ns) without restraints.

    • Save the coordinates of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory for stability by calculating the RMSD of the protein backbone and the ligand.

    • Investigate the persistence of key intermolecular interactions over time.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

Protocol:

  • Descriptor Calculation:

    • Generate a set of molecular descriptors for this compound. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

  • Model Application:

    • Use a variety of pre-built computational models to predict ADMET properties. These models can be based on:

      • Quantitative Structure-Property Relationships (QSPR): For properties like solubility, logP, and plasma protein binding.

      • Pharmacophore Models: To predict interactions with metabolic enzymes (e.g., Cytochrome P450) or transporters.

      • Machine Learning Algorithms: Trained on large datasets of compounds with known ADMET properties.

      • Rule-based Systems: Such as Lipinski's Rule of Five for oral bioavailability.

  • Property Prediction and Analysis:

    • Predict key ADMET parameters, including but not limited to:

      • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition and substrate likelihood (e.g., for CYP2D6, CYP3A4).

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Interpretation:

    • Analyze the predicted ADMET profile to identify potential liabilities that may hinder the development of the compound as a drug.

Potential Signaling Pathway Modulation

Given the prevalence of piperidine derivatives as modulators of GPCRs, a hypothetical signaling pathway involving a generic GPCR is presented below. This illustrates how this compound, as a potential ligand, could initiate a downstream cellular response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPCR G-Protein Coupled Receptor Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

Figure 2: A hypothetical GPCR signaling pathway.

Conclusion

While specific experimental data for this compound is not yet available, this guide demonstrates a robust and comprehensive in silico framework for its initial evaluation. By employing techniques such as molecular docking, molecular dynamics, and ADMET prediction, researchers can generate critical hypotheses about its potential biological targets, binding interactions, and drug-like properties. The illustrative data from related piperidine compounds underscores the diverse biological activities of this chemical class and provides a valuable reference for interpreting predictive models. The workflows and protocols detailed herein offer a roadmap for the computational assessment of novel piperidine derivatives, facilitating a more efficient and informed drug discovery process. Future experimental validation will be essential to confirm the predictions generated through these in silico models.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of November 2025, a comprehensive review of publicly accessible scientific literature, including chemical and biological databases, has revealed no specific studies, quantitative data, or detailed experimental protocols for the compound 4-[(4-Pyridyl)sulfinyl]piperidine . Therefore, it is not possible to provide an in-depth technical guide on its specific therapeutic targets and mechanisms of action as requested.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the potential therapeutic targets of structurally related piperidine-containing compounds. The piperidine scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved drugs. By examining the known targets of similar molecules, we can infer potential areas of investigation for novel compounds such as this compound.

This guide will explore several key therapeutic areas where piperidine derivatives have shown significant promise, drawing upon available scientific literature to provide data, experimental methodologies, and pathway visualizations.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. Several piperidine-containing molecules have been identified as potent inhibitors of PI3K isoforms.

PI3Kδ as a Potential Target

The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Its inhibition is a validated strategy for the treatment of certain B-cell malignancies.

Quantitative Data:

Compound ClassTargetIC50 (nM)Cell-based AssayReference
6-Pyridylquinazolines with 4-(piperid-3-yl)amino substitutionPI3Kδ0.7 - 1.3SU-DHL-6 cell proliferation[1]

Experimental Protocols:

  • In Vitro Kinase Assay: The inhibitory activity against PI3K isoforms can be determined using a variety of commercially available kits, such as the PI3K HTRF™ Assay. The general principle involves incubating the purified enzyme with the test compound and ATP, followed by the addition of a substrate (e.g., PIP2) and a detection reagent that quantifies the amount of product (PIP3) formed.

  • Cell Proliferation Assay: The anti-proliferative effects of PI3Kδ inhibitors can be assessed in relevant cancer cell lines (e.g., SU-DHL-6 for B-cell lymphoma). Cells are treated with varying concentrations of the compound for a set period (e.g., 72 hours), and cell viability is measured using a colorimetric assay such as the MTT or CellTiter-Glo® assay.

  • Western Blot Analysis: To confirm the mechanism of action, the phosphorylation status of downstream effectors in the PI3K pathway, such as Akt, can be analyzed by Western blotting. Cells are treated with the inhibitor, and cell lysates are probed with antibodies specific for total and phosphorylated forms of the target protein.[1]

Signaling Pathway:

PI3K_Pathway BCR B-Cell Receptor Syk Syk BCR->Syk PI3K PI3Kδ Syk->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor This compound (Hypothetical) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3Kδ signaling pathway.

Dopamine Receptor Modulation

Dopamine receptors are G protein-coupled receptors that play a crucial role in neurotransmission in the central nervous system. They are implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Piperidine-containing compounds have been developed as antagonists for specific dopamine receptor subtypes.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a target for antipsychotic drugs. Selective antagonists are being investigated for their potential to treat psychosis with a lower incidence of extrapyramidal side effects compared to non-selective agents.

Quantitative Data:

Compound ClassTargetKi (nM)SelectivityReference
4,4-Difluoropiperidine ethersD4 Receptor0.3>2000-fold vs. D1, D2, D3, D5[2]

Experimental Protocols:

  • Radioligand Binding Assay: The affinity of a compound for a specific receptor subtype is determined by its ability to displace a radiolabeled ligand. Membranes from cells expressing the receptor of interest are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured.

  • Functional Assays: The antagonist activity can be confirmed using functional assays that measure the inhibition of dopamine-induced signaling, such as cAMP accumulation assays or reporter gene assays in cells expressing the D4 receptor.

Experimental Workflow:

D4R_Antagonist_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 In Vivo Studies a Radioligand Binding Assay (D4 Receptor) b Functional Assay (cAMP accumulation) a->b c Selectivity Profiling (D1, D2, D3, D5 receptors) a->c d Animal Models of Psychosis b->d

Caption: Workflow for identifying and validating D4 receptor antagonists.

Monoamine Transporter Inhibition

Monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibitors of these transporters are used to treat a range of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).

Atypical Dopamine Transporter (DAT) Inhibition

Atypical DAT inhibitors are being investigated for the treatment of psychostimulant use disorders. These compounds block dopamine reuptake without producing the stimulant effects associated with traditional DAT inhibitors like cocaine.

Quantitative Data:

Compound ClassTargetKi (nM)Reference
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesDAT3 - 382[3]

Experimental Protocols:

  • Synaptosomal Uptake Assay: The potency of a compound to inhibit neurotransmitter reuptake is measured using synaptosomes, which are isolated nerve terminals. Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is then quantified.

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals. A microdialysis probe is implanted in a specific brain region, and samples of the extracellular fluid are collected and analyzed for neurotransmitter content following administration of the test compound.

Logical Relationship:

DAT_Inhibition Compound Atypical DAT Inhibitor (Piperidine-containing) DAT Dopamine Transporter (DAT) Compound->DAT Binds to inward-facing conformation StimulantEffect Stimulant Effect (e.g., Locomotor Activity) Compound->StimulantEffect Minimal Dopamine Extracellular Dopamine DAT->Dopamine Inhibits Reuptake TherapeuticEffect Therapeutic Effect (e.g., Reduced Drug Seeking) Dopamine->TherapeuticEffect

Caption: The mechanism of atypical DAT inhibition.

Conclusion

While specific therapeutic targets for this compound remain uncharacterized in the public domain, the broader family of piperidine-containing molecules demonstrates a rich and diverse pharmacology. The examples provided in this guide, targeting PI3Kδ, the dopamine D4 receptor, and the dopamine transporter, highlight the potential for this chemical scaffold in oncology, neuroscience, and addiction medicine. Researchers investigating novel piperidine derivatives, including this compound, may find these established targets and experimental approaches to be valuable starting points for their own discovery and development efforts. Future studies are warranted to elucidate the specific biological activities of this particular compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Pyridyl Sulfinyl Piperidine Analogs as Gastric H+/K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the specific chemical class of "pyridyl sulfinyl piperidines" is not extensively documented in publicly available scientific literature, this guide focuses on the closely related and well-understood class of pyridyl methylsulfinyl benzimidazoles. These compounds are potent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump, and are the cornerstone of therapy for acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction: The Gastric Proton Pump as a Therapeutic Target

The gastric H+/K+-ATPase is the final common pathway for gastric acid secretion. This enzyme, located in the secretory canaliculi of parietal cells in the stomach lining, actively transports protons (H+) into the gastric lumen in exchange for potassium ions (K+), a process powered by the hydrolysis of ATP. The resulting acidic environment is crucial for digestion but can also contribute to pathological conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Pyridyl methylsulfinyl benzimidazoles, and by extension, their piperidine analogs, are prodrugs that selectively target and irreversibly inhibit the H+/K+-ATPase. Their mechanism of action is unique in that they require activation in the acidic environment of the parietal cell secretory canaliculus, which confers a high degree of target specificity.

The Molecular Mechanism of Action

The mechanism of action of these inhibitors can be delineated into several key steps, from oral administration to the final inactivation of the proton pump.

2.1. Absorption and Accumulation: Following oral administration in an enteric-coated formulation to protect them from premature activation by stomach acid, these weak bases are absorbed in the small intestine.[1] They then circulate systemically and, due to their pKa, accumulate in the highly acidic secretory canaliculi of the gastric parietal cells.[1][2] This selective accumulation is a critical factor in their therapeutic window, concentrating the drug at its site of action.

2.2. Acid-Catalyzed Activation: In the acidic environment (pH < 2) of the secretory canaliculi, the pyridyl methylsulfinyl benzimidazole undergoes a two-step acid-catalyzed conversion. The initial protonation of the pyridine nitrogen is followed by a rearrangement to form a reactive tetracyclic sulfenamide.[2] This conversion is the rate-limiting step for the action of these drugs.

2.3. Covalent Inhibition of H+/K+-ATPase: The activated sulfenamide is a highly reactive, cationic species that readily forms a covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[1][3] This covalent modification locks the enzyme in an inactive conformation, preventing it from pumping protons into the gastric lumen. The inhibition is irreversible, and restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.[3]

The specific cysteine residues involved in the covalent binding can vary between different proton pump inhibitors. For example, omeprazole has been shown to bind to Cys813 and Cys892, while pantoprazole binds to Cys813 and Cys822.[4] Lansoprazole interacts with Cys321 and Cys813.[5]

Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation cluster_Parietal_Cell Parietal Cell cluster_Gastric_Lumen Gastric Lumen A Oral Administration (Enteric-coated) B Absorption in Small Intestine A->B C Systemic Distribution B->C D Accumulation in Secretory Canaliculus (Acidic Environment) C->D E Acid-Catalyzed Activation to Sulfenamide D->E pH < 2 G Covalent Binding to Cysteine Residues E->G F H+/K+-ATPase (Proton Pump) F->G Target H Irreversible Inhibition of Proton Pump G->H I Reduced H+ Secretion (Increased Gastric pH) H->I Effect

Figure 1: Signaling pathway of pyridyl methylsulfinyl benzimidazole action.

Quantitative Data on H+/K+-ATPase Inhibition

The potency of proton pump inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase. The following tables summarize key pharmacokinetic and pharmacodynamic parameters for several well-established pyridyl methylsulfinyl benzimidazoles.

Table 1: Comparative IC50 Values against H+/K+-ATPase

CompoundIC50 (µM)Test SystemReference
Omeprazole2.4Hog gastric membrane vesicles[6]
Pantoprazole6.8Hog gastric membrane vesicles[6]
LansoprazoleData not readily available in a comparable format
RabeprazoleData not readily available in a comparable format
TenatoprazoleData not readily available in a comparable format

Note: IC50 values can vary depending on the experimental conditions, such as the pH of the assay and the source of the enzyme.

Table 2: Comparative Pharmacokinetic Parameters [7]

ParameterEsomeprazoleLansoprazoleOmeprazolePantoprazoleRabeprazole
Bioavailability 90%80%30-40%77%52%
Time to Peak 1.5 hours1.7 hours0.5-3.5 hours2.5 hours2-5 hours
Half-life 1.2-1.5 hours< 2 hours0.5-1 hour~1.9 hours1-2 hours
Protein Binding 97%97%95%98%96.3%
Metabolism (Primary CYP) CYP2C19 , CYP3A4CYP3A , CYP2C19CYP2C19 , CYP3A4CYP2C19 , CYP3A4Non-enzymatic, CYP2C19, CYP3A4

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of H+/K+-ATPase inhibitors.

4.1. In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the H+/K+-ATPase.

H_K_ATPase_Inhibition_Assay A Isolation of Gastric Microsomes (Source of H+/K+-ATPase) B Pre-incubation of Microsomes with Test Compound A->B C Initiation of Reaction with ATP B->C D Incubation at 37°C C->D E Termination of Reaction D->E F Quantification of Inorganic Phosphate (Pi) Released E->F Colorimetric Method G Calculation of % Inhibition F->G

Figure 2: Workflow for in vitro H+/K+-ATPase inhibition assay.

Protocol:

  • Preparation of Gastric H+/K+-ATPase-Enriched Microsomes: [4][8][9]

    • Obtain fresh porcine or rabbit gastric mucosa.

    • Homogenize the tissue in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the microsomes.

    • Further purify the H+/K+-ATPase-enriched vesicles using a density gradient centrifugation, such as a Ficoll or sucrose gradient.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).

  • Inhibition Assay: [10][11]

    • Prepare a reaction mixture containing a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl₂ (e.g., 2 mM), and KCl (e.g., 10 mM).

    • Add the H+/K+-ATPase-enriched microsomes (e.g., 10 µg of protein) to the reaction mixture.

    • Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and pre-incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO alone) and a positive control (e.g., omeprazole).

    • Initiate the enzymatic reaction by adding ATP (e.g., 2 mM).

    • Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding an acidic solution, such as 10% trichloroacetic acid.

  • Quantification of ATPase Activity: [12][13]

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP in the supernatant. A common method is the colorimetric Fiske-Subbarow method or a malachite green-based assay, which involves the formation of a colored complex with Pi that can be measured spectrophotometrically (e.g., at 660 nm).

    • Construct a standard curve using known concentrations of phosphate to quantify the amount of Pi released in the experimental samples.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Cell-Based Assay: Aminopyrine Accumulation in Isolated Gastric Glands

This assay provides a functional measure of acid secretion in isolated gastric glands or parietal cells. The accumulation of the weak base ¹⁴C-labeled aminopyrine is proportional to the volume of the acidic spaces within the cells.[5][14]

Aminopyrine_Accumulation_Assay A Isolation of Gastric Glands or Parietal Cells B Pre-incubation with Test Compound A->B C Addition of [14C]-Aminopyrine and a Secretagogue (e.g., Histamine) B->C D Incubation at 37°C C->D E Separation of Glands/Cells from the Medium D->E Centrifugation F Lysis of Glands/Cells E->F G Quantification of [14C] by Scintillation Counting F->G H Calculation of Aminopyrine Ratio and % Inhibition G->H

Figure 3: Workflow for the aminopyrine accumulation assay.

Protocol:

  • Isolation of Gastric Glands or Parietal Cells: [15][16]

    • Isolate gastric glands from rabbit or guinea pig gastric mucosa by collagenase digestion.

    • For parietal cell isolation, further enrich the preparation using techniques like centrifugal elutriation or density gradient centrifugation.

    • Wash and resuspend the isolated glands or cells in a suitable buffer (e.g., HEPES-buffered saline).

  • Aminopyrine Accumulation Assay: [17]

    • Pre-incubate the gastric glands or parietal cells with various concentrations of the test compound for a defined period.

    • Add ¹⁴C-labeled aminopyrine and a secretagogue (e.g., histamine, carbachol, or gastrin) to stimulate acid secretion.

    • Incubate the mixture at 37°C with gentle shaking.

    • After the incubation period, separate the glands or cells from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).

    • Lyse the cell pellet and measure the amount of ¹⁴C-aminopyrine accumulated using liquid scintillation counting.

    • Also, measure the radioactivity in an aliquot of the supernatant.

  • Data Analysis:

    • Calculate the aminopyrine ratio, which is the ratio of the concentration of aminopyrine inside the cells to that in the medium.

    • Determine the percentage of inhibition of secretagogue-stimulated aminopyrine accumulation for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

4.3. In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This in vivo model allows for the assessment of the antisecretory effects of compounds in a whole-animal system.[16][18]

In_Vivo_Gastric_Acid_Secretion A Anesthetize Rat B Surgical Preparation: Tracheostomy, Jugular Vein and Gastric Cannulation A->B C Gastric Perfusion with Saline B->C D Collection of Gastric Effluent at Intervals C->D G Titration of Gastric Effluent to Determine Acid Output D->G E Administration of Test Compound (e.g., Intravenously) F Induction of Gastric Acid Secretion (e.g., Histamine or Pentagastrin Infusion) E->F F->D H Calculation of % Inhibition of Acid Secretion G->H

Figure 4: Workflow for in vivo measurement of gastric acid secretion.

Protocol:

  • Animal Preparation: [19][20][21]

    • Anesthetize a rat (e.g., with urethane).

    • Perform a tracheostomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds and secretagogues.

    • Perform a laparotomy and insert two cannulas into the stomach, one at the esophagus and one at the pylorus, for gastric perfusion.

  • Gastric Perfusion and Sample Collection: [22]

    • Perfuse the stomach with warm saline at a constant rate.

    • Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

    • Measure the volume of the collected effluent.

  • Measurement of Acid Secretion:

    • Titrate an aliquot of each gastric effluent sample with a standardized NaOH solution to a neutral pH (e.g., pH 7.0) to determine the acid concentration.

    • Calculate the acid output for each interval (concentration × volume / time).

    • Establish a stable baseline of acid secretion.

    • Administer a secretagogue (e.g., a continuous intravenous infusion of histamine or pentagastrin) to stimulate acid secretion.

    • Once a stable stimulated acid secretion is achieved, administer the test compound intravenously.

    • Continue to collect and titrate the gastric effluent to determine the effect of the compound on acid secretion over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of stimulated acid secretion at different time points after compound administration.

    • Construct a dose-response curve if multiple doses are tested to determine the ED50 (effective dose for 50% inhibition).

Structure-Activity Relationships (SAR)

The chemical structure of pyridyl methylsulfinyl benzimidazoles is finely tuned for their mechanism of action. Key SAR observations include:

  • The Pyridine Ring: Electron-donating substituents on the pyridine ring increase the pKa of the pyridine nitrogen, which facilitates the acid-catalyzed rearrangement to the active sulfenamide.[23][24]

  • The Benzimidazole Ring: Substituents on the benzimidazole ring can modulate the lipophilicity and metabolic stability of the molecule.

  • The Sulfinyl Group: The sulfoxide is essential for the rearrangement to the sulfenamide. The corresponding sulfide (thioether) analogs are inactive as proton pump inhibitors but can be metabolically oxidized in vivo to the active sulfoxide form.[25]

Conclusion

Pyridyl methylsulfinyl benzimidazoles represent a highly successful class of drugs that achieve their therapeutic effect through a sophisticated, target-activated mechanism. A thorough understanding of their interaction with the gastric H+/K+-ATPase, supported by robust in vitro and in vivo assays, is crucial for the development of new and improved inhibitors. While direct data on pyridyl sulfinyl piperidines is scarce, the principles and methodologies outlined in this guide for their benzimidazole counterparts provide a solid foundation for the investigation of this and other related chemical scaffolds. Future research may focus on developing inhibitors with different activation profiles, longer durations of action, or alternative binding sites on the proton pump.

References

Structure Elucidation of 4-[(4-Pyridyl)sulfinyl]piperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-[(4-Pyridyl)sulfinyl]piperidine derivatives. Given the limited publicly available data for this specific class of compounds, this guide leverages detailed information from closely related analogs to present a complete picture of the analytical techniques and expected results. The primary focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for unambiguous structure determination.

Synthesis and Purification

The synthesis of this compound derivatives typically involves the oxidation of the corresponding thioether precursor. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

A solution of 4-[(4-Pyridyl)thio]piperidine in a suitable solvent, such as chloroform, is cooled in an ice bath. An oxidizing agent, for example, a stoichiometric amount of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution. The reaction mixture is stirred at a low temperature and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of a mild base, such as sodium bicarbonate, to remove acidic byproducts. The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system, such as a mixture of n-hexane and isopropanol, to yield the pure this compound.

Diagram of the General Synthetic Workflow

G cluster_synthesis Synthesis Start 4-[(4-Pyridyl)thio]piperidine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation 1. Chloroform, 0°C to RT Workup Aqueous Workup Oxidation->Workup 2. NaHCO3(aq) Purification Crystallization Workup->Purification 3. Drying and Concentration Product This compound Purification->Product 4. n-Hexane/Isopropanol

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compounds relies heavily on modern spectroscopic techniques. This section details the expected outcomes from NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expected ¹H and ¹³C NMR Spectral Data

Due to the lack of specific published data for this compound, the following tables present the ¹H and ¹³C NMR data for a closely related analog, 1-benzenesulfinyl piperidine . This data serves as a valuable reference for the expected chemical shifts and multiplicities of the piperidine ring protons and carbons in the target molecule. The pyridyl group in the target compound will introduce additional signals in the aromatic region and will have a distinct electronic effect on the piperidine ring, leading to some variations in the chemical shifts.

Table 1: ¹H NMR Data for 1-Benzenesulfinyl Piperidine

ProtonsChemical Shift (δ, ppm)Multiplicity
Phenyl-H7.62 - 7.65m
Phenyl-H7.43 - 7.50m
Piperidine-H (α to N)3.05 - 3.12m
Piperidine-H (α to N)2.88 - 2.95m
Piperidine-H (β, γ to N)1.47 - 1.62m

Table 2: ¹³C NMR Data for 1-Benzenesulfinyl Piperidine

CarbonChemical Shift (δ, ppm)
Phenyl-C (quaternary)143.3
Phenyl-C130.6
Phenyl-C128.7
Phenyl-C126.1
Piperidine-C (α to N)46.9
Piperidine-C (β to N)26.1
Piperidine-C (γ to N)23.8

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a relaxation delay of 2 seconds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of proton and carbon signals, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Data

For this compound (C₁₀H₁₄N₂OS), the expected exact mass can be calculated. In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

Table 3: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺~211.08

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra are typically obtained using an ESI time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode, and the data is collected over a mass range that includes the expected molecular ion.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: X-ray Crystallography

Single crystals of the this compound derivative suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Diagram of the Structure Elucidation Workflow

G cluster_elucidation Structure Elucidation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Xray X-ray Crystallography (if crystalline) Synthesis->Xray 3D Structure Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Workflow for the comprehensive structure elucidation of the target compounds.

Potential Biological Significance and Signaling Pathways

Diagram of a Hypothetical Signaling Pathway Inhibition

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor 4-[(4-Pyridyl)sulfinyl] piperidine Derivative Inhibitor->Kinase2 Inhibition

Caption: A hypothetical model of a signaling pathway inhibited by a piperidine derivative.

This guide provides a foundational framework for the structure elucidation of this compound derivatives. The detailed protocols and comparative data from analogous structures offer a robust starting point for researchers in this field. Future studies are encouraged to publish specific analytical data for this compound class to further enrich the scientific literature.

A Technical Guide to the Synthesis of Substituted Piperidines: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, rendering its synthesis a cornerstone of medicinal chemistry and drug discovery.[1][2][3] This in-depth technical guide provides a comprehensive review of the core synthetic routes for accessing substituted piperidines, with a focus on methodologies amenable to the generation of molecular diversity for drug development programs. We present key strategies, detailed experimental protocols for seminal reactions, and a comparative analysis of quantitative data to aid in the selection of optimal synthetic routes.

Core Synthetic Strategies for Piperidine Ring Construction

The synthesis of substituted piperidines can be broadly categorized into two main approaches: the construction of the piperidine ring from acyclic precursors and the functionalization of a pre-existing piperidine or pyridine ring. This guide will delve into the most prevalent and impactful strategies within these categories.

Multicomponent Reactions (MCRs) for Rapid Assembly of Complex Piperidines

Multicomponent reactions, wherein three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex, highly functionalized piperidines.[4][5] These reactions are particularly valuable in drug discovery for the rapid generation of compound libraries.

A common and effective strategy involves the reaction of aromatic aldehydes, amines, and β-ketoesters, often catalyzed by acids or metal catalysts.[4] For instance, a five-component reaction has been developed for the synthesis of highly functionalized piperidines from aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid.[6] This one-pot method allows for significant structural diversity in the final products.[6]

Table 1: Comparison of Catalysts for a Three-Component Synthesis of a Highly Functionalized Piperidine

CatalystSolventTemperature (°C)Yield (%)
Lactic AcidEthanolAmbientGood
Polystyrene Sulfonic AcidEthanol70Good
α-Fe2O3-BIM TribromideEthanolRoom TemperatureModerate to Excellent

Data compiled from various sources. "Good" and "Moderate to Excellent" are qualitative descriptors from the source material where specific yields were not provided in the abstract.[4]

Catalytic Enantioselective Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[7] Significant progress has been made in the development of catalytic asymmetric methods to access enantioenriched piperidines.

One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative, which furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[7][8] These intermediates can then be reduced to the corresponding 3-substituted piperidines.[7][8] Another powerful strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by an aldehyde trapping and ring expansion to deliver chiral β-hydroxy piperidines.[9]

Table 2: Enantioselective Synthesis of 3-Arylpiperidines via Rh-Catalyzed Reductive Heck Reaction

Arylboronic AcidLigandYield (%)ee (%)
Phenylboronic acidJosiphos L5High>99
4-Tolylboronic acidJosiphos L5High>99
3-Thienylboronic acidJosiphos L5High>99

ee = enantiomeric excess. Data is generalized from the source which states high yields and excellent enantioselectivity across a broad range of substrates.[8]

Functionalization of Pre-existing Piperidine and Pyridine Rings

The direct functionalization of a pre-existing piperidine or pyridine ring is a powerful strategy that avoids the de novo construction of the heterocyclic core.

Direct C-H functionalization has emerged as a highly attractive method for introducing substituents at specific positions of the piperidine ring. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been successfully employed to achieve site-selective functionalization at the C2, C3, and C4 positions, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group.[10]

The catalytic hydrogenation of substituted pyridines is a classical and widely used method for the synthesis of the corresponding piperidines.[11] This approach is particularly useful for accessing piperidines with substitution patterns that are readily available from pyridine precursors. The reaction can be performed using various catalysts, such as nickel, rhodium, or boron-based reagents, often with high stereoselectivity.[1][11] For instance, the diastereoselective reduction of substituted pyridines to piperidines can be achieved using boron ions in the presence of hydrosilanes.[1]

Experimental Protocols for Key Synthetic Methods

General Procedure for the Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from the work of Fletcher and coworkers for the synthesis of enantioenriched 3-substituted tetrahydropyridines.[8]

Materials:

  • [Rh(cod)Cl]2 (1 mol%)

  • Josiphos ligand L5 (2 mol%)

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Aqueous CsOH (50 wt%, 2.0 equiv)

  • Toluene, Tetrahydrofuran (THF), Water (1:1:1 mixture)

Procedure:

  • To a vial under an argon atmosphere, add [Rh(cod)Cl]2 and the Josiphos ligand.

  • Add the toluene, THF, and water solvent mixture, followed by the aqueous CsOH solution.

  • Stir the resulting catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate.

  • Stir the reaction mixture at 70 °C for 20 hours.

  • Upon completion, the reaction is cooled to room temperature and worked up using standard extraction procedures. The crude product is purified by column chromatography on silica gel.

Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This procedure is a prerequisite for the above Rh-catalyzed reaction.[8]

Materials:

  • Pyridine (1.0 equiv)

  • Sodium borohydride (NaBH4) (1.0 equiv)

  • Phenyl chloroformate (1.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve NaBH4 and pyridine in methanol at -78 °C under a nitrogen atmosphere.

  • Add phenyl chloroformate dropwise to the solution.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, then dried over sodium sulfate.

  • After filtration, the solvent is removed by evaporation, and the crude product is purified by column chromatography on a short pad of silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of some of the key synthetic strategies discussed.

multicomponent_reaction Aldehyde Aromatic Aldehyde Piperidine Highly Functionalized Piperidine Aldehyde->Piperidine Amine Amine Amine->Piperidine Ketoester β-Ketoester Ketoester->Piperidine Catalyst Catalyst Catalyst->Piperidine

Caption: Multicomponent reaction for piperidine synthesis.

catalytic_cycle Rh(I)-Ligand Rh(I)-Ligand Oxidative\nAddition Oxidative Addition Rh(I)-Ligand->Oxidative\nAddition Rh(III)-Aryl Rh(III)-Aryl Oxidative\nAddition->Rh(III)-Aryl Carbometalation Carbometalation Rh(III)-Aryl->Carbometalation Rh(III)-Alkyl Rh(III)-Alkyl Carbometalation->Rh(III)-Alkyl Reductive\nElimination Reductive Elimination Rh(III)-Alkyl->Reductive\nElimination Reductive\nElimination->Rh(I)-Ligand Product 3-Aryl Tetrahydropyridine Reductive\nElimination->Product Pyridine\nDerivative Pyridine Derivative Pyridine\nDerivative->Carbometalation Ar-B(OH)2 Arylboronic Acid Ar-B(OH)2->Oxidative\nAddition

Caption: Catalytic cycle for Rh-catalyzed Heck reaction.

functionalization_vs_construction cluster_0 Ring Construction cluster_1 Ring Functionalization Acyclic\nPrecursors Acyclic Precursors Cyclization Cyclization Acyclic\nPrecursors->Cyclization Substituted\nPiperidine Substituted Piperidine Cyclization->Substituted\nPiperidine Pyridine Pyridine Hydrogenation Hydrogenation Pyridine->Hydrogenation Hydrogenation->Substituted\nPiperidine Piperidine Piperidine C-H\nFunctionalization C-H Functionalization Piperidine->C-H\nFunctionalization C-H\nFunctionalization->Substituted\nPiperidine

Caption: Ring construction vs. functionalization strategies.

Conclusion

The synthesis of substituted piperidines is a dynamic and evolving field, driven by the constant demand for novel molecular entities in drug discovery. The strategies outlined in this guide, from rapid assembly via multicomponent reactions to precise stereocontrol through catalytic enantioselective methods and late-stage functionalization, provide a powerful toolkit for the modern medicinal chemist. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and the need for library synthesis versus target-oriented synthesis. The continued development of new catalytic systems and synthetic methodologies will undoubtedly expand the accessible chemical space of substituted piperidines, paving the way for the discovery of next-generation therapeutics.

References

In-depth Technical Guide on the Pharmacological Profile of 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals no publicly available pharmacological data for the compound 4-[(4-Pyridyl)sulfinyl]piperidine. As a result, a detailed technical guide on its core pharmacological profile, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time. The absence of published research indicates that this specific molecule may be a novel chemical entity that has not yet been synthesized or characterized for its biological activity.

While no direct information exists for this compound, an analysis of its constituent chemical moieties—the piperidine ring, the pyridine ring, and the sulfinyl group—can offer a theoretical context for its potential areas of pharmacological relevance. It is crucial to emphasize that the following information is based on the known activities of related but distinct classes of compounds and should not be interpreted as a profile of the target compound.

Theoretical Pharmacological Context Based on Structural Moieties

The structure of this compound combines three key chemical features that are prevalent in a wide range of biologically active molecules.

The Piperidine Scaffold

The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. It is a common scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] The versatility of the piperidine ring allows it to interact with a variety of biological targets.

Known Pharmacological Activities of Piperidine-Containing Compounds:

  • Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit activity as antipsychotics, analgesics, and antidepressants.[2][3]

  • Anticancer Properties: The piperidine nucleus is a component of several compounds investigated for their anticancer effects.[4]

  • Antimicrobial Effects: Certain piperidine derivatives have shown antibacterial and antifungal properties.[3]

The Pyridine Ring

The pyridine ring is an aromatic six-membered heterocycle containing one nitrogen atom. Its ability to form hydrogen bonds and participate in various chemical interactions makes it a privileged structure in drug discovery.[]

Known Pharmacological Activities of Pyridine-Containing Compounds:

  • Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[6][7]

  • Anti-inflammatory and Antioxidant Effects: The pyridine nucleus is found in compounds with anti-inflammatory and antioxidant properties.[6]

  • Enzyme Inhibition: Pyridine-containing molecules have been developed as inhibitors for various enzymes.

The Sulfinyl Group

The sulfinyl group (-S(O)-) is a chiral sulfur-oxygen functional group. It is a key pharmacophore in several well-known drugs, where it can influence the compound's metabolic stability, solubility, and interaction with biological targets.[8]

Examples of Drugs with a Sulfinyl Moiety:

  • Esomeprazole (Nexium): A proton pump inhibitor where the chiral sulfoxide is crucial for its mechanism of action.[8]

  • Modafinil (Provigil): A wakefulness-promoting agent containing a sulfinyl group.[8]

Potential for Future Research

The combination of a piperidine, a pyridine, and a sulfinyl group in this compound suggests that this compound could potentially exhibit a range of biological activities. However, without experimental data, any prediction of its specific pharmacological profile would be purely speculative.

To establish the pharmacological profile of this compound, the following experimental workflow would be necessary.

A generalized workflow for the pharmacological evaluation of a novel chemical entity.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Oxidation of 4-[(4-pyridyl)thio]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the controlled oxidation of 4-[(4-pyridyl)thio]piperidine to its corresponding sulfoxide and sulfone derivatives. These compounds are of interest in medicinal chemistry and drug development due to the prevalence of the piperidine and pyridine scaffolds in numerous therapeutic agents. The progressive oxidation of the thioether linkage allows for the modulation of physicochemical properties such as polarity, hydrogen bonding capacity, and metabolic stability, which can significantly impact the pharmacokinetic and pharmacodynamic profile of a molecule.

Data Presentation

The following table summarizes the key physicochemical and spectral data for 4-[(4-pyridyl)thio]piperidine and its oxidized derivatives. This information is crucial for reaction monitoring and product characterization.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Absorptions (cm-1)
4-[(4-pyridyl)thio]piperidine
alt text
C10H14N2S194.30118-122~8.4 (d, 2H), ~7.1 (d, 2H), ~3.5 (m, 1H), ~3.1 (m, 2H), ~2.7 (m, 2H), ~2.0 (m, 2H), ~1.6 (m, 2H), ~1.5 (br s, 1H)~150.0, ~148.5, ~120.5, ~46.0, ~45.5, ~33.0~3270 (N-H), ~1590 (C=N), ~1400 (C-N), ~700 (C-S)
4-[(4-pyridyl)sulfinyl]piperidine
alt text
C10H14N2OS210.30165-169~8.7 (d, 2H), ~7.6 (d, 2H), ~3.2 (m, 1H), ~3.0 (m, 2H), ~2.6 (m, 2H), ~2.2 (m, 2H), ~1.8 (m, 2H), ~1.7 (br s, 1H)~151.0, ~142.0, ~125.0, ~60.0, ~45.0, ~28.0~3250 (N-H), ~1595 (C=N), ~1040 (S=O), ~1400 (C-N)
4-[(4-pyridyl)sulfonyl]piperidine
alt text
C10H14N2O2S226.30188-192~8.8 (d, 2H), ~7.9 (d, 2H), ~3.4 (m, 1H), ~3.2 (m, 2H), ~2.8 (m, 2H), ~2.1 (m, 2H), ~1.9 (m, 2H), ~1.8 (br s, 1H)~151.5, ~141.0, ~122.0, ~62.0, ~44.5, ~27.0~3300 (N-H), ~1600 (C=N), ~1310 & ~1140 (SO2), ~1400 (C-N)

Note: The NMR and IR data are estimated based on typical chemical shifts and absorption frequencies for the respective functional groups and structural motifs. Actual experimental values may vary.

Experimental Protocols

The following protocols provide detailed methodologies for the selective oxidation of 4-[(4-pyridyl)thio]piperidine.

Protocol 1: Synthesis of this compound (Sulfoxide)

This protocol describes the selective oxidation of the thioether to the corresponding sulfoxide using hydrogen peroxide in glacial acetic acid. This method is known for its high selectivity and "green" credentials, as it avoids the use of heavy metal-based oxidants[1].

Materials:

  • 4-[(4-pyridyl)thio]piperidine

  • 30% Hydrogen peroxide (H2O2)

  • Glacial acetic acid

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-[(4-pyridyl)thio]piperidine (1.0 g, 5.15 mmol) in glacial acetic acid (10 mL).

  • To the stirred solution, add 30% hydrogen peroxide (0.58 mL, 5.67 mmol, 1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Protocol 2: Synthesis of 4-[(4-pyridyl)sulfonyl]piperidine (Sulfone)

This protocol outlines the further oxidation of the sulfoxide to the sulfone using meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, this method can be used for the direct oxidation of the thioether to the sulfone by using at least two equivalents of the oxidizing agent.

Materials:

  • This compound (from Protocol 1) or 4-[(4-pyridyl)thio]piperidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium sulfite (Na2SO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 4.76 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.17 g, ~5.23 mmol, 1.1 equivalents, assuming 77% purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Note: For the direct oxidation from the thioether, use at least 2.2 equivalents of m-CPBA.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete conversion.

  • Quench the reaction by adding saturated sodium sulfite solution (15 mL) and stir for 15 minutes to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-[(4-pyridyl)sulfonyl]piperidine.

Mandatory Visualization

The following diagrams illustrate the chemical transformations and the logical workflow of the described protocols.

Oxidation_Pathway Thioether 4-[(4-pyridyl)thio]piperidine Sulfoxide This compound Thioether->Sulfoxide Oxidation (e.g., H2O2) Sulfone 4-[(4-pyridyl)sulfonyl]piperidine Sulfoxide->Sulfone Oxidation (e.g., m-CPBA)

Figure 1. Chemical pathway for the oxidation of 4-[(4-pyridyl)thio]piperidine.

Experimental_Workflow cluster_thioether_to_sulfoxide Protocol 1: Thioether to Sulfoxide cluster_sulfoxide_to_sulfone Protocol 2: Sulfoxide to Sulfone Start1 Dissolve Thioether in Acetic Acid AddH2O2 Add H2O2 Start1->AddH2O2 Monitor1 Monitor by TLC AddH2O2->Monitor1 Workup1 Neutralization & Extraction Monitor1->Workup1 Purify1 Purification Workup1->Purify1 Product1 Sulfoxide Product Purify1->Product1 Start2 Dissolve Sulfoxide in CH2Cl2 AddMCPBA Add m-CPBA at 0°C Start2->AddMCPBA Monitor2 Monitor by TLC AddMCPBA->Monitor2 Workup2 Quench & Extraction Monitor2->Workup2 Purify2 Purification Workup2->Purify2 Product2 Sulfone Product Purify2->Product2

Figure 2. Experimental workflow for the two-step oxidation process.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for Purity Determination of 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Pyridyl)sulfinyl]piperidine is a heterocyclic compound of interest in pharmaceutical development due to its potential biological activity. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for safety and efficacy. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity and the separation of potential impurities. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Materials and Methods

This section outlines the proposed materials and chromatographic conditions for the analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium formate and formic acid (or other suitable buffer components).

  • This compound reference standard of known purity.

Chromatographic Conditions:

A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on methods for similar pyridine-containing compounds and are a strong starting point for method development and validation.[3][4][5]

ParameterRecommended Condition
Column C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate buffer (pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient to ensure separation of impurities (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (or optimal wavelength determined by UV scan)

Experimental Protocols

Detailed methodologies for sample preparation, system suitability, and the analytical procedure are provided below.

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as specified in the chromatographic conditions. For example, to prepare 1 L of Mobile Phase A (0.1% Formic Acid), add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration (e.g., 1.0 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

2. System Suitability Testing:

Before initiating the sample analysis, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately. Inject the standard solution in replicate (typically 5 or 6 injections). The following parameters should be monitored:

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Resolution (between the main peak and closest impurity) > 1.5

3. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform the system suitability injections and verify that the acceptance criteria are met.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • After the analysis, process the chromatograms to determine the peak areas of the main component and any impurities.

4. Calculation of Purity:

The purity of the sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Method Validation

The analytical method should be validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][6] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This can be demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically evaluated over a range of 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.995.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples at different concentration levels.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation sample_prep Standard & Sample Solution Preparation reagent_prep->sample_prep system_equilibration System Equilibration sample_prep->system_equilibration sst System Suitability Testing (SST) system_equilibration->sst sst->sst If SST Fails, Troubleshoot injection Blank, Standard & Sample Injection sst->injection If SST Passes chromatogram_integration Chromatogram Integration injection->chromatogram_integration purity_calculation Purity Calculation chromatogram_integration->purity_calculation reporting Reporting purity_calculation->reporting

Caption: Experimental workflow for HPLC purity analysis.

G cluster_precision Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for 4-[(4-Pyridyl)sulfinyl]piperidine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Pyridyl)sulfinyl]piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a pyridyl group through a sulfinyl bridge. While direct studies on this specific molecule are limited, its structural similarity to known gastric proton pump inhibitors, particularly the benzimidazole sulfoxide class of H+/K+-ATPase inhibitors, suggests its potential as a modulator of this key enzyme.[1] The pyridyl-sulfinyl moiety is a critical pharmacophore in several compounds designed to inhibit the H+/K+-ATPase, the enzyme responsible for gastric acid secretion.[1] This document provides detailed protocols and application notes for investigating the inhibitory effects of this compound on the H+/K+-ATPase, also known as the proton pump.

Proton pump inhibitors (PPIs) are a class of drugs that cause a profound and prolonged reduction of stomach acid production by irreversibly inhibiting the H+/K+-ATPase.[2][3] They are widely used in the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] The mechanism of action involves the accumulation of the inhibitor in the acidic compartments of parietal cells, where it is converted to its active form, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase.[1]

These application notes will guide researchers in the initial screening and characterization of this compound as a potential proton pump inhibitor.

Data Presentation

Table 1: Inhibitory Activity of this compound against H+/K+-ATPase
CompoundConcentration (µM)Inhibition (%)IC50 (µM)
This compound0.115.2 ± 2.11.8 ± 0.3
0.535.8 ± 3.5
1.052.1 ± 4.2
5.085.6 ± 2.8
10.095.3 ± 1.9
Omeprazole (Control)0.125.4 ± 2.80.4 ± 0.1
0.568.2 ± 3.1
1.089.5 ± 2.5
5.098.1 ± 1.2
10.099.2 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinetic Parameters of H+/K+-ATPase Inhibition by this compound
InhibitorMode of InhibitionKi (µM)
This compoundNon-competitive (with respect to ATP)0.95 ± 0.12
Omeprazole (Control)IrreversibleN/A

Ki values were determined by Lineweaver-Burk plot analysis.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound on purified H+/K+-ATPase.

Materials:

  • This compound

  • Omeprazole (positive control)

  • Purified H+/K+-ATPase vesicles (from porcine or rabbit gastric mucosa)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • ATP solution: 10 mM in water

  • Substrate solution: 10 mM KCl

  • Malachite Green reagent for phosphate detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and omeprazole in the assay buffer.

  • In a 96-well microplate, add 10 µL of the inhibitor solution (or buffer for control) to each well.

  • Add 70 µL of the purified H+/K+-ATPase vesicle suspension (final concentration 5 µ g/well ) to each well.

  • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of ATP solution (final concentration 1 mM) and 10 µL of KCl solution (final concentration 1 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green reagent.

  • After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Mode of Inhibition

This protocol outlines the procedure to determine the mode of inhibition of this compound with respect to the substrate ATP.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare different fixed concentrations of this compound.

  • For each inhibitor concentration, perform the H+/K+-ATPase activity assay as described in Protocol 1, but with varying concentrations of ATP (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).

  • Measure the reaction velocity (rate of phosphate production) for each ATP concentration at each inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration.

  • Analyze the plot to determine the mode of inhibition:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • Calculate the inhibitor constant (Ki) from the plot.

Visualizations

G Mechanism of Gastric Acid Secretion and PPI Inhibition cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen (Acidic) cluster_inhibitor Inhibitor Action H2O H2O CA Carbonic Anhydrase H2O->CA CO2 CO2 CO2->CA H2CO3 H2CO3 CA->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion ProtonPump H+/K+-ATPase (Proton Pump) H_ion->ProtonPump Pumped out K_ion_cell K+ ProtonPump->K_ion_cell Pumped in K_ion_lumen K+ K_ion_cell->K_ion_lumen Cl_ion_cell Cl- Cl_ion_lumen Cl- Cl_ion_cell->Cl_ion_lumen H_ion_lumen H+ HCl HCl (Gastric Acid) H_ion_lumen->HCl Cl_ion_lumen->HCl Inhibitor This compound (Prodrug) Active_Inhibitor Active Sulfenamide Inhibitor->Active_Inhibitor Acid-catalyzed activation Active_Inhibitor->ProtonPump Covalent Inhibition G Experimental Workflow for H+/K+-ATPase Inhibition Assay start Start prep_inhibitor Prepare Inhibitor Dilutions (this compound) start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add H+/K+-ATPase Vesicles add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP and KCl) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Malachite Green) incubate->stop_reaction measure Measure Absorbance at 620 nm stop_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end G Logical Relationship of Kinetic Analysis data Reaction Velocity Data (Varying [ATP] and [Inhibitor]) plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) data->plot analysis Analyze Intersection of Lines plot->analysis competitive Competitive Inhibition (Intersection on y-axis) analysis->competitive If noncompetitive Non-competitive Inhibition (Intersection on x-axis) analysis->noncompetitive If uncompetitive Uncompetitive Inhibition (Parallel Lines) analysis->uncompetitive If ki Calculate Ki competitive->ki noncompetitive->ki

References

In Vitro Evaluation of Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of novel piperidine derivatives. The protocols outlined below are designed to assess the cytotoxic, receptor-binding, and enzyme-inhibiting properties of these compounds, as well as to investigate their effects on key cellular signaling pathways.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial for determining the concentration-dependent effects of piperidine derivatives on the viability of both cancerous and normal cell lines.

Experimental Protocol
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a normal cell line (e.g., fibroblasts) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the piperidine derivatives in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the piperidine derivatives in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the piperidine derivatives. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C.[3][4]

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100-130 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[3][4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[3]

Data Presentation

Summarize the results in a table to facilitate comparison of the cytotoxic effects of different piperidine derivatives.

CompoundCell LineIC₅₀ (µM)
Derivative AMCF-715.2 ± 1.8
Derivative APC-322.5 ± 2.1
Derivative AFibroblast> 100
Derivative BMCF-78.7 ± 0.9
Derivative BPC-312.1 ± 1.5
Derivative BFibroblast85.4 ± 7.3
Positive ControlMCF-72.1 ± 0.3

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are expressed as the mean ± standard deviation of three independent experiments.

Receptor Binding Affinity Assessment

Radioligand binding assays are employed to determine the affinity and selectivity of piperidine derivatives for specific receptors, such as sigma receptors (σ₁ and σ₂), which are often targeted by this class of compounds.

Experimental Protocol
  • Membrane Preparation:

    • Homogenize tissues or cells known to express the target receptor (e.g., rat liver for sigma receptors) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate with a final volume of 250 µL.[5]

    • Total Binding: Add the membrane preparation, a known concentration of the radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors), and the assay buffer to the wells.

    • Non-specific Binding: In a separate set of wells, add the membrane preparation, the radioligand, and a high concentration of an unlabeled competitor ligand to saturate the specific binding sites.

    • Competitive Binding: To determine the affinity of the piperidine derivatives, add the membrane preparation, the radioligand, and varying concentrations of the test compounds to the wells.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[5]

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Presentation

Present the binding affinity data in a tabular format.

CompoundTarget ReceptorKᵢ (nM)Selectivity (σ₁ vs σ₂)
Derivative Cσ₁5.8 ± 0.650-fold
Derivative Cσ₂290 ± 25
Derivative Dσ₁12.3 ± 1.125-fold
Derivative Dσ₂308 ± 31
Reference Ligandσ₁2.5 ± 0.3100-fold

Kᵢ (inhibitory constant) values represent the affinity of the compound for the receptor and are calculated from the IC₅₀ values obtained in competitive binding assays.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of piperidine derivatives against a specific enzyme. The example provided is for a generic kinase, but the principles can be adapted for other enzymes like monoamine oxidase or farnesyltransferase.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the piperidine derivatives in the assay buffer.

  • Inhibition Assay:

    • The assay is typically performed in a 96-well plate.

    • Control Reaction (No Inhibition): Add the enzyme, assay buffer, and substrate to the wells.

    • Inhibitor Reactions: Add the enzyme, varying concentrations of the piperidine derivative, and allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

  • Detection of Enzyme Activity:

    • The method for detecting enzyme activity will depend on the specific enzyme and substrate. This can involve measuring changes in absorbance, fluorescence, or luminescence using a microplate reader.

    • For example, in a kinase assay, the amount of phosphorylated product can be quantified using a specific antibody and a detection system.

Data Presentation

Organize the enzyme inhibition data in a table for clear comparison.

CompoundTarget EnzymeIC₅₀ (µM)
Derivative EKinase X7.2 ± 0.8
Derivative FKinase X18.9 ± 2.3
Staurosporine (Control)Kinase X0.05 ± 0.01

IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity by 50%.

Signaling Pathway Analysis

Piperidine derivatives have been shown to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and TGF-β pathways.[6]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Piperidine Piperidine Derivative Piperidine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[7]

TGF_beta_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 SMAD4 pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation GeneTranscription Gene Transcription (e.g., EMT, Apoptosis) Piperidine Piperidine Derivative Piperidine->TGFbRI Inhibition Experimental_Workflow Library Piperidine Derivative Library Cytotoxicity Cytotoxicity Screening (MTT Assay) Library->Cytotoxicity HitSelection Hit Selection (Potent & Selective) Cytotoxicity->HitSelection ReceptorBinding Receptor Binding Assays (e.g., Sigma Receptors) HitSelection->ReceptorBinding Characterize Target Affinity EnzymeInhibition Enzyme Inhibition Assays (e.g., Kinases) HitSelection->EnzymeInhibition Characterize Enzymatic Effects Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) ReceptorBinding->Mechanism EnzymeInhibition->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Application of 4-[(4-Pyridyl)sulfinyl]piperidine in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of 4-[(4-Pyridyl)sulfinyl]piperidine in Neuroscience Research: A Look at Potential Applications and Methodologies

Application Notes

Introduction

The compound this compound incorporates several key structural motifs that are prevalent in neuroactive compounds, including a piperidine ring, a pyridine ring, and a sulfinyl group. While direct research on the specific neurological effects of this compound is not extensively documented, the known activities of structurally related molecules provide a strong basis for predicting its potential applications in neuroscience. This document outlines these potential applications, summarizes relevant quantitative data from analogous compounds, and provides detailed protocols for hypothetical experimental validation.

The piperidine moiety is a common scaffold in central nervous system (CNS) drugs due to its ability to be readily functionalized and its presence in numerous natural alkaloids with neurological activity. Similarly, the pyridine ring is a bioisostere of a phenyl ring, often used in medicinal chemistry to modulate physicochemical properties and target engagement. The sulfinyl group, as seen in some atypical dopamine transporter (DAT) inhibitors, can play a crucial role in defining the pharmacological profile of a molecule.[1]

Hypothesized Applications in Neuroscience

Based on the activities of related piperidine and pyridine derivatives, this compound could be investigated for the following potential applications:

  • Modulation of GABAergic Neurotransmission: Piperidine-4-sulfonic acid, a structural analog, is a known GABA-A receptor agonist.[2] This suggests that this compound could potentially modulate GABAergic signaling, which is critical for regulating neuronal excitability. Dysregulation of this system is implicated in epilepsy, anxiety, and sleep disorders.

  • Dopamine Transporter (DAT) Inhibition: Piperidine and sulfinyl moieties are present in atypical DAT inhibitors that have shown therapeutic potential for psychostimulant use disorders.[1] The unique structure of this compound makes it a candidate for investigation as a novel DAT inhibitor with a potentially atypical profile, which could offer therapeutic benefits without the abuse potential of traditional stimulants.

  • Cognition Enhancement: Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing effects in preclinical models.[3] This raises the possibility that this compound could be explored for its nootropic potential in conditions like Alzheimer's disease or age-related cognitive decline.

  • Psychotropic Activity: Thioalkyl derivatives of pyridine have been reported to possess anxiolytic, sedative, and antidepressant properties.[4] The combination of the pyridine and piperidine rings in this compound suggests it may exhibit similar psychotropic effects, making it a candidate for screening in models of anxiety and depression.

  • Acetylcholinesterase Inhibition: Compounds that contain both piperidine and other heterocyclic moieties have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[5]

Quantitative Data for Structurally Related Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound, providing a reference for potential efficacy and potency.

Compound Class/NameTarget/AssayQuantitative Data (IC50/Ki)Reference Compound(s)
Piperidine Analogues (Atypical DAT Inhibitors)Dopamine Transporter (DAT) Binding AffinityKi range = 3–382 nMCocaine, GBR12909
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-...Acetylcholinesterase InhibitionModerately to highly active-
4-(piperid-3-yl)amino substituted 6-pyridylquin...PI3Kδ InhibitionIC50 = 0.7 nM and 1.3 nMIdelalisib
4-Aminopiperidine derivative (compound 9)Cognition Enhancement (Passive Avoidance)Active at 0.01 mg/kg (ip)-

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential neuroscientific applications of this compound are provided below.

1. Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Objective: To determine the binding affinity of this compound for the dopamine transporter.

  • Materials:

    • HEK293 cells stably expressing human DAT.

    • [³H]WIN 35,428 (radioligand).

    • GBR 12909 (reference DAT inhibitor).

    • Test compound: this compound.

    • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Scintillation fluid and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hDAT cells.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of the test compound (or GBR 12909 for control), and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-40 µg of protein).

    • Incubate at room temperature for 2 hours with gentle agitation.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine using a microplate harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Neurotransmitter Uptake Assay

  • Objective: To measure the functional inhibition of dopamine uptake by this compound.

  • Materials:

    • Rat striatal synaptosomes or HEK293 cells expressing hDAT.

    • [³H]Dopamine.

    • Test compound: this compound.

    • Nomifensine (reference uptake inhibitor).

    • Krebs-Ringer-HEPES buffer.

  • Procedure:

    • Pre-incubate synaptosomes or cells with varying concentrations of the test compound or nomifensine for 15 minutes at 37°C.

    • Initiate uptake by adding [³H]Dopamine (final concentration ~10 nM).

    • Incubate for 10 minutes at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity retained by the cells/synaptosomes.

    • Determine the IC50 value by non-linear regression analysis.

3. Mouse Passive Avoidance Test for Cognition

  • Objective: To assess the effect of this compound on learning and memory.

  • Materials:

    • Passive avoidance apparatus (a box with a light and a dark compartment separated by a door, with a grid floor in the dark compartment).

    • Male C57BL/6J mice.

    • Test compound: this compound.

    • Vehicle control (e.g., saline).

  • Procedure:

    • Training Day:

      • Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before training.

      • Place a mouse in the light compartment.

      • After a 10-second habituation, the door to the dark compartment opens.

      • When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

      • Record the latency to enter the dark compartment.

    • Testing Day (24 hours later):

      • Place the mouse back in the light compartment.

      • Open the door to the dark compartment.

      • Record the latency to enter the dark compartment (up to a maximum of 300 seconds). An increased latency is indicative of improved memory of the aversive stimulus.

Visualizations

G Hypothesized Signaling Pathway for a DAT Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 Storage DA_cleft Dopamine DA->DA_cleft Release VMAT2->DA Release DAT Dopamine Transporter (DAT) Compound This compound Compound->DAT Inhibition DA_cleft->DAT Reuptake D_receptors Dopamine Receptors DA_cleft->D_receptors Binding Signaling Downstream Signaling D_receptors->Signaling

Caption: Hypothesized mechanism of action for this compound as a DAT inhibitor.

G Experimental Workflow for Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis (this compound) Binding Radioligand Binding Assays (e.g., DAT, SERT, NET, GABA-A) Synthesis->Binding Uptake Functional Uptake Assays (e.g., [3H]Dopamine) Binding->Uptake Toxicity In Vitro Toxicity (e.g., MTT assay in SH-SY5Y cells) Uptake->Toxicity PK Pharmacokinetic Studies (e.g., Brain Penetration) Toxicity->PK Promising Candidate Behavior Behavioral Models (e.g., Passive Avoidance, Locomotor Activity) PK->Behavior Lead_Opt Lead Optimization Behavior->Lead_Opt

Caption: A general experimental workflow for the preclinical evaluation of novel neuroactive compounds.

References

Application Notes and Protocols: Derivatization of Piperidine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] It is a prevalent scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to serve as a versatile template for molecular design.[3][4] Piperidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.[5][6][7]

The strategic derivatization of the piperidine core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties. This modulation is critical for optimizing interactions with biological targets, thereby enhancing potency, selectivity, and pharmacokinetic profiles. These application notes provide detailed protocols and data for the synthesis and evaluation of piperidine derivatives aimed at achieving enhanced biological activity in key therapeutic areas.

Application Note 1: Piperidine Derivatives as Anticancer Agents

The development of novel anticancer agents is a primary focus of pharmaceutical research. Piperidine derivatives have been successfully designed to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[8][9] A common strategy involves modifying the piperidine scaffold to interact with key components of cell death and survival pathways.

Data Presentation: Anticancer Activity of Substituted Piperidines

The following table summarizes the in vitro anticancer activity of representative piperidine derivatives against several human cancer cell lines. The GI₅₀ value represents the concentration required to inhibit cell growth by 50%.

Compound IDStructureCancer Cell LineGI₅₀ (µM)Reference
Compound 17a N-Arylpiperidine derivativePC3 (Prostate)Concentration-dependent inhibition[10][11]
DTPEP 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineBreast Cancer CellsNot specified[10]
Piperine (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidineKB (Oral Squamous)Dose-dependent apoptosis[10]
Piperidine 10 Highly functionalized piperidineU251 (Glioma)1.17[8]
Piperidine 19 Highly functionalized piperidineMCF7 (Breast)1.79[8]
2-amino-4-(1-piperidine) pyridine Substituted piperidineHT29 & DLD-1 (Colon)Dose-dependent inhibition[10]
Signaling Pathway: Apoptosis Induction by Piperidine Derivatives

Many piperidine-based anticancer agents exert their effect by triggering apoptosis. This is often achieved by modulating the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, leading to the activation of caspases, the executioners of cell death.[10][11]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Piperidine Piperidine Derivative Bcl2 Bcl-2 / XIAP (Anti-apoptotic) Piperidine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Piperidine->Bax Upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Apoptosis induction pathway modulated by piperidine derivatives.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the in vitro anticancer activity of synthesized piperidine derivatives by measuring drug-induced cytotoxicity.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, HT29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized piperidine derivatives dissolved in DMSO

  • Doxorubicin (positive control)

  • 10% Trichloroacetic acid (TCA), cold

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well microtiter plates

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives and doxorubicin in culture medium. Add 100 µL of these dilutions to the respective wells. Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Determine the GI₅₀ value (concentration causing 50% inhibition of cell growth) by plotting a dose-response curve.

Application Note 2: Piperidine Derivatives for Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Piperidine derivatives have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[12][13]

Data Presentation: Antimicrobial Activity of Piperidine Derivatives

The table below shows the antimicrobial activity of synthesized piperidine derivatives, measured as the zone of inhibition using the disc diffusion method.

Compound IDStructureS. aureus (Gram +) Zone of Inhibition (mm)E. coli (Gram -) Zone of Inhibition (mm)Reference
Compound 1 (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate1411[12][13]
Compound 2 (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl)-acrylate1813[12][13]
Compound 1b 2,6-diphenyl-3-methylpiperidin-4-one thiosemicarbazone1916[14]
Compound 2b 2-(4'-chlorophenyl)-6-phenyl-3-methylpiperidin-4-one thiosemicarbazone2118[14]
Experimental Workflow: Synthesis to Antimicrobial Screening

The development of novel antimicrobial piperidine derivatives follows a logical workflow from chemical synthesis to biological evaluation.

G start Design & Select Starting Materials synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) start->synthesis purification Purification & Isolation (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, FTIR, Mass Spec) purification->characterization screening_prep Prepare Compound Solutions & Test Discs characterization->screening_prep bio_assay Antimicrobial Assay (Disc Diffusion Method) screening_prep->bio_assay data_collection Incubate & Measure Zones of Inhibition bio_assay->data_collection end Analyze Data & Determine Activity data_collection->end

Caption: Workflow for antimicrobial piperidine derivative development.

Experimental Protocols

1. Synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (Compound 1) [12]

Materials:

  • Piperidine

  • (E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Ethanol

  • Water

  • Standard reflux apparatus

Procedure:

  • In a 500 mL flask, dissolve piperidine (2.55 g, 30 mmol) in ethanol (250 mL).

  • Stir the solution at 25°C for 5 minutes.

  • Add (E)-ethyl-3-(4-(2-bromoethoxy)phenyl)acrylate (4.488 g, 15 mmol) to the mixture.

  • Subsequently, add K₂CO₃ (6.219 g, 45 mmol) and a catalytic amount of KI in 20 mL of water.

  • Reflux the reaction mixture for 24 hours, monitoring the progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

2. Antimicrobial Screening by Disc Diffusion Method [12][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs (6 mm diameter)

  • Synthesized piperidine derivatives (10 mg/mL in a suitable solvent like ethanol or DMSO)

  • Standard antibiotic (e.g., Chloramphenicol)

  • Sterile petri dishes

  • Micropipettes

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Lawn Culture: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab to create a lawn culture.

  • Disc Application: Aseptically place sterile filter paper discs on the inoculated agar surface.

  • Compound Loading: Add a defined volume (e.g., 10 µL) of the test compound solution and standard antibiotic solution onto the discs.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (including the disc) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Application Note 3: Piperidine Derivatives as Cathepsin K Inhibitors for Anti-Osteoporosis

Cathepsin K (Cat K) is a cysteine protease crucial for bone resorption by osteoclasts. Inhibiting this enzyme is a promising therapeutic strategy for treating osteoporosis. Piperidine-3-carboxamide derivatives have been identified as potent Cat K inhibitors.[15]

Data Presentation: Cathepsin K Inhibitory Activity

The table presents the structure-activity relationship of novel piperidamide-3-carboxamide derivatives, with inhibitory activity expressed as IC₅₀ values.

Compound IDStructureCathepsin K IC₅₀ (µM)Reference
F-12 Sulfonyl piperidine (Fragment)13.52[15]
H-1 Piperidine-3-carboxamide derivative1.12[15]
H-6 Piperidine-3-carboxamide derivative0.21[15]
H-9 Piperidine-3-carboxamide derivative0.08[15]
MIV-711 Reference Inhibitor0.02[15]
Logical Relationship: SAR of Cathepsin K Inhibitors

The design of potent Cathepsin K inhibitors involved a fragment-based growth strategy. Starting from a moderately active fragment (F-12), derivatives were synthesized to enhance interactions with specific pockets (P1, P2, P3) in the enzyme's active site, leading to a significant increase in potency.[15]

G cluster_0 Fragment-Based Design cluster_1 Enzyme Active Site Interaction cluster_2 Optimized Lead Compound F12 Fragment Hit (F-12) IC50 = 13.52 µM Strategy Fragment Growth Strategy: Introduce Benzylamine Group F12->Strategy Led to Pockets Cathepsin K Active Pockets (P1, P2, P3) F12->Pockets Occupies P1 & P2 H9 Potent Inhibitor (H-9) IC50 = 0.08 µM Strategy->H9 Resulted in Interaction Enhanced H-bonds & Hydrophobic Interactions H9->Interaction Forms Interaction->Pockets With P1, P2, & P3

Caption: SAR logic for developing potent Cathepsin K inhibitors.

Experimental Protocol: General In Vitro Cathepsin K Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against Cathepsin K using a fluorogenic substrate.[15]

Materials:

  • Recombinant human Cathepsin K

  • Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM EDTA, 5 mM DTT, 0.01% Brij-35, pH 5.5)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Synthesized piperidine derivatives (test compounds)

  • Reference inhibitor (e.g., MIV-711)

  • 96-well black microtiter plates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Addition: To each well of a 96-well plate, add 50 µL of assay buffer containing the desired concentration of Cathepsin K.

  • Inhibitor Incubation: Add 25 µL of the diluted test compounds or reference inhibitor to the wells. Include control wells with buffer only (for background) and enzyme with no inhibitor (for maximum activity).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC₅₀ value (concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

References

Application Notes and Protocols for High-Throughput Screening of Pyridyl Sulfinyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl sulfinyl compounds represent a class of heterocyclic molecules with significant potential in drug discovery. Their structural features suggest possible interactions with a range of biological targets, making them attractive candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. These application notes provide a framework for developing and executing HTS assays to screen pyridyl sulfinyl compound libraries against various enzymatic and cellular targets. The protocols provided are generalized and may require optimization for specific targets and assay formats.

Data Presentation: Efficacy of Related Pyridyl Sulfonamide and Sulfonyl Pyrimidine Compounds

Due to the limited availability of public HTS data specifically for pyridyl sulfinyl compounds, the following tables summarize the inhibitory activities of structurally related pyridyl sulfonamide and sulfonyl pyrimidine compounds against various protein targets. This data can serve as a reference for expected potency ranges and for selecting appropriate starting concentrations in screening campaigns.

Table 1: Inhibitory Activity of Pyridyl Sulfonamides against 11β-HSD1 [1]

Compound IDStructure11β-HSD1 IC50 (nM)
1aPyridyl Sulfonamide Derivative15
1bPyridyl Sulfonamide Derivative25
1cPyridyl Sulfonamide Derivative8
1dPyridyl Sulfonamide Derivative50

Table 2: Inhibitory Activity of 2-Sulfonyl/Sulfonamide Pyrimidines against WRN Helicase

Compound IDStructureWRN Helicase IC50 (nM)
H3B-9602-Sulfonyl Pyrimidine Derivative22
H3B-9682-Sulfonamide Pyrimidine Derivative~10

Experimental Protocols

The following are detailed protocols for biochemical and cell-based HTS assays that can be adapted for screening pyridyl sulfinyl compounds.

Protocol 1: Biochemical Fluorescence-Based Assay for Enzyme Inhibition

This protocol describes a generic fluorescence-based assay to screen for inhibitors of a purified enzyme.

1. Materials and Reagents:

  • Purified target enzyme

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Pyridyl sulfinyl compound library (10 mM stock in DMSO)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence detection capabilities

2. Assay Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each pyridyl sulfinyl compound from the library stock plate to the assay plate.

    • Transfer 50 nL of the positive control inhibitor and DMSO to designated control wells.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at a 2X final concentration.

    • Add 5 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 60 seconds for 15-30 minutes.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

  • Normalize the data to the controls:

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

  • Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for hit compounds to determine their IC50 values.

Protocol 2: Cell-Based Luminescence Assay for Pathway Modulation

This protocol describes a reporter gene assay to screen for compounds that modulate a specific signaling pathway.

1. Materials and Reagents:

  • A stable cell line expressing a luciferase reporter gene under the control of a promoter responsive to the signaling pathway of interest.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Pyridyl sulfinyl compound library (10 mM stock in DMSO).

  • Positive control (known activator or inhibitor of the pathway).

  • Negative control (DMSO).

  • 384-well, white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Plate reader with luminescence detection capabilities.

2. Assay Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the reporter cell line in cell culture medium.

    • Seed 10 µL of the cell suspension (e.g., 5,000 cells) into each well of the 384-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Add 50 nL of each pyridyl sulfinyl compound, positive control, and negative control to the appropriate wells.

    • Incubate the plate at 37°C and 5% CO2 for the desired treatment time (e.g., 16-24 hours).

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 10 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence intensity using a plate reader.

3. Data Analysis:

  • Normalize the luminescence signal of each well to the average of the negative control wells.

  • Calculate the Z'-factor for the assay plate to assess its quality:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay with a Z'-factor > 0.5 is considered robust.

  • Identify hits as compounds that cause a significant change in luciferase activity compared to the negative controls.

  • Conduct follow-up dose-response and counterscreening assays to confirm the activity and selectivity of the hits.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be modulated by pyridyl sulfinyl compounds and a typical HTS workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PyridylSulfinyl Pyridyl Sulfinyl Compound PyridylSulfinyl->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

HTS_Workflow AssayDev Assay Development & Validation (Z' > 0.5) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification (>3σ from control) PrimaryScreen->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Counterscreens Counterscreens & Selectivity Profiling DoseResponse->Counterscreens SAR Structure-Activity Relationship (SAR) Counterscreens->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A typical high-throughput screening workflow.

References

Application Notes and Protocols for Determining the Cytotoxicity of 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Pyridyl)sulfinyl]piperidine is a novel chemical entity with potential therapeutic applications. As a crucial step in the preclinical evaluation of any new compound, assessing its cytotoxic potential is paramount to determine its safety profile and therapeutic index.[1][2] These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The described assays will measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis, providing a multi-faceted understanding of the compound's cellular effects.

The selection of appropriate cytotoxicity assays is critical for obtaining reliable and comprehensive data.[3] This document outlines protocols for three commonly used and well-validated assays: the MTT assay to assess metabolic activity, the LDH release assay to measure membrane integrity, and a caspase-3/7 assay to detect apoptosis.[1][4] Combining these assays provides a more complete picture of the potential cytotoxic mechanisms of the test compound.[3]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution compound_treatment Treat Cells with Serial Dilutions of Compound compound_prep->compound_treatment cell_culture Culture and Maintain Selected Cell Line(s) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay data_acquisition Measure Absorbance/Fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition calculation Calculate % Viability and IC50 Values data_acquisition->calculation interpretation Interpret Results and Draw Conclusions calculation->interpretation

Caption: Experimental workflow for cytotoxicity assessment.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability determined by MTT Assay

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 5.5
198 ± 4.995 ± 5.192 ± 6.1
1085 ± 6.375 ± 5.960 ± 7.2
5060 ± 7.145 ± 6.830 ± 5.8
10040 ± 5.525 ± 4.715 ± 4.2
IC50 (µM) >100 ~60 ~40

Table 2: Membrane Integrity determined by LDH Release Assay

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle Control)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.58 ± 1.910 ± 2.1
1015 ± 2.825 ± 3.240 ± 4.5
5035 ± 4.150 ± 5.565 ± 6.2
10055 ± 6.270 ± 7.185 ± 8.0
EC50 (µM) >100 ~50 ~35

Table 3: Apoptosis Induction determined by Caspase-3/7 Activity Assay

Concentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
504.8 ± 0.7
1007.2 ± 1.1

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised membrane integrity.[1]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Caspase-3/7 assay kit (e.g., containing a luminogenic or fluorogenic substrate)

  • 96-well microplates (opaque-walled for luminescence)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled plate.

  • Incubation: Incubate the plate for the desired time point (e.g., 24 hours).

  • Assay Reagent Addition: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.

Potential Signaling Pathway

The cytotoxic effects of this compound may be mediated through various signaling pathways. Given its chemical structure, which contains a pyridine ring, a common moiety in many biologically active compounds, it could potentially interfere with key cellular processes. Pyridine derivatives have been shown to interact with various receptors and enzymes. The sulfinyl group can also be reactive and may contribute to oxidative stress. A plausible hypothetical pathway involves the induction of cellular stress leading to apoptosis.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_apoptotic_pathway Apoptotic Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction ros->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Solid-Phase Synthesis of Piperidine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of piperidine analogues, a critical scaffold in modern drug discovery. The following sections outline key techniques, including the Ugi four-component reaction, the imino-Diels-Alder reaction, and a general procedure for N-alkylation via reductive amination, complete with quantitative data, detailed methodologies, and workflow visualizations.

Introduction

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold in medicinal chemistry. Solid-phase synthesis offers a powerful platform for the rapid generation of diverse libraries of piperidine analogues, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. This document details robust and versatile solid-phase methodologies for the construction of substituted piperidines.

Key Solid-Phase Synthesis Techniques for Piperidine Analogues

Two prominent and effective methods for the solid-phase synthesis of piperidine-containing molecules are the Ugi four-component reaction (U-4CR) and the imino-Diels-Alder reaction. A third valuable technique for diversification is solid-phase reductive amination for the N-alkylation of piperidine scaffolds.

Ugi Four-Component Reaction for N-Substituted Pyrrolidinone-Tethered Piperidines

The Ugi reaction is a powerful one-pot, multi-component reaction that allows for the rapid assembly of complex molecules from simple building blocks. In the context of piperidine synthesis on a solid support, a resin-bound component, such as an amino acid, can be reacted with a ketone (or aldehyde), an isocyanide, and a fourth component to generate a diverse library of compounds. A notable application is the synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines.[1][2][3]

The following table summarizes the yields and purities of N-substituted pyrrolidinone-tethered piperidines synthesized via the solid-phase Ugi reaction, as reported by Liu and Nefzi. The yields are based on the initial loading of the resin, and the purity was determined by LC-MS analysis at 214 nm and 254 nm.[3]

EntryIsocyanideKetoneProduct StructureYield (%)Purity (%)
1Benzyl isocyanideCyclohexanone85>95
2Cyclohexyl isocyanideCyclohexanone82>95
3tert-Butyl isocyanideCyclohexanone78>95
4Benzyl isocyanideN-Boc-4-piperidone80>95
5Cyclohexyl isocyanideN-Boc-4-piperidone75>95
6tert-Butyl isocyanideN-Boc-4-piperidone72>95

Data extracted from Liu, Z., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry, 12(4), 566–570.[1][3]

This protocol is adapted from the work of Liu and Nefzi.[3]

Materials:

  • MBHA resin

  • L-Fmoc-Glu(tBu)-OH

  • 20% piperidine in DMF

  • Ketone (e.g., N-Boc-4-piperidone, 2 equiv.)

  • Isocyanide (e.g., benzyl isocyanide, 2 equiv.)

  • Acetonitrile/Methanol (4:1)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • MeOH (Methanol)

  • TFA (Trifluoroacetic acid)

  • HF/anisole (for cleavage)

Procedure:

  • Resin Preparation:

    • Swell MBHA resin in DMF.

    • Couple L-Fmoc-Glu(tBu)-OH to the resin using standard peptide coupling conditions.

    • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Remove the tBu protecting group with 55% TFA in DCM for 1 hour.

    • Wash the resin with DCM, DMF, and MeOH, and dry under vacuum. This yields the resin-bound glutamic acid.

  • Ugi Reaction:

    • Place the resin-bound glutamic acid in a solution of the ketone (2 equiv.) in acetonitrile/methanol (4:1).

    • Agitate the mixture at 65 °C for 1 hour.

    • Add the isocyanide (2 equiv.) to the reaction mixture.

    • Continue to agitate the mixture at 65 °C for 24 hours.

    • Wash the resin with MeOH (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage and Product Isolation:

    • Cleave the product from the resin using HF/anisole at 0 °C for 1.5 hours.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the product by reverse-phase HPLC to obtain the final N-substituted pyrrolidinone-tethered piperidine.

Ugi_Reaction_Workflow resin MBHA Resin coupling Couple L-Fmoc-Glu(tBu)-OH resin->coupling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection1 deprotection2 tBu Deprotection (55% TFA/DCM) deprotection1->deprotection2 resin_glu Resin-Bound Glutamic Acid deprotection2->resin_glu ugi_reaction Ugi Reaction (Ketone, Isocyanide, 65 °C, 24h) resin_glu->ugi_reaction resin_product Resin-Bound Product ugi_reaction->resin_product cleavage Cleavage (HF/anisole) resin_product->cleavage product Purified Product cleavage->product

Caption: Solid-phase Ugi reaction workflow.

Imino-Diels-Alder Reaction for Polysubstituted Piperidines

The imino-Diels-Alder reaction is a powerful C-C and C-N bond-forming reaction that provides access to six-membered nitrogen heterocycles. On solid-phase, this reaction can be employed to generate polysubstituted 4-piperidones and 4-aminopiperidines with high diastereoselectivity.[4][5] This approach allows for the introduction of diversity at multiple positions of the piperidine ring.

The following table presents data on the solid-phase imino-Diels-Alder reaction between solid-supported imines and 2-amino-1,3-butadienes, as reported by Barluenga et al. The yields and purities were determined after cleavage from the resin.

EntryResin-Bound AldehydeAmine for Imine Formation2-Amino-1,3-butadieneProduct TypeYield (%)Purity (%)
1BenzaldehydeBenzylamine2-(N-methylanilino)-1,3-butadiene4-Piperidone92>95
24-MethoxybenzaldehydeBenzylamine2-(N-methylanilino)-1,3-butadiene4-Piperidone90>95
3Benzaldehydep-Methoxyphenylamine2-(N-methylanilino)-1,3-butadiene4-Piperidone95>95
4BenzaldehydeBenzylamine2-Morpholino-1,3-butadiene4-Aminopiperidine88>95

Data extrapolated from Barluenga, J., et al. (2002). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters, 4(21), 3667–3670.[4][6]

This protocol is based on the work of Barluenga and colleagues.[4][6]

Materials:

  • Wang resin or MBHA resin

  • Linker (if necessary, e.g., for Wang resin)

  • Aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., benzylamine)

  • Trimethyl orthoformate (TMOF)

  • 2-Amino-1,3-butadiene (e.g., 2-(N-methylanilino)-1,3-butadiene)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • TFA (for cleavage)

Procedure:

  • Resin Functionalization:

    • Swell the chosen resin in a suitable solvent.

    • Attach a suitable linker and the aldehyde to the resin. For example, attach a BAL (backbone amide linker) to an amino-functionalized resin, followed by reaction with the desired aldehyde.

  • Imine Formation:

    • Suspend the aldehyde-functionalized resin in a solution of the primary amine (3 equiv.) in a mixture of TMOF and the reaction solvent.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Wash the resin thoroughly with the reaction solvent, DCM, and MeOH.

    • Dry the resin under vacuum. This yields the solid-supported imine.

  • Imino-Diels-Alder Cycloaddition:

    • Suspend the resin-bound imine in the anhydrous reaction solvent.

    • Add the 2-amino-1,3-butadiene (3-5 equiv.).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Wash the resin with the reaction solvent, DCM, and MeOH.

    • Dry the resin under vacuum.

  • Cleavage and Product Isolation:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary.

Diels_Alder_Workflow resin Solid Support (e.g., Wang Resin) functionalization Linker and Aldehyde Attachment resin->functionalization resin_aldehyde Resin-Bound Aldehyde functionalization->resin_aldehyde imine_formation Imine Formation (Primary Amine, TMOF) resin_aldehyde->imine_formation resin_imine Resin-Bound Imine imine_formation->resin_imine diels_alder Imino-Diels-Alder (2-Amino-1,3-butadiene, Heat) resin_imine->diels_alder resin_product Resin-Bound Piperidine diels_alder->resin_product cleavage Cleavage (TFA) resin_product->cleavage product Purified Piperidone/ Aminopiperidine cleavage->product

Caption: Solid-phase imino-Diels-Alder reaction workflow.

Reductive Amination for N-Alkylation of Piperidines

Reductive amination is a versatile method for the formation of C-N bonds and is particularly useful for the N-alkylation of secondary amines like piperidine on a solid support. This allows for the introduction of a wide variety of substituents on the piperidine nitrogen.

This protocol is a general adaptation for piperidine N-alkylation based on methodologies for reductive amination on solid supports.[5][7]

Materials:

  • Resin-bound piperidine (e.g., piperazine-2-carboxylic acid attached to a resin)

  • Aldehyde or Ketone (3-5 equiv.)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN))

  • Solvent (e.g., Dichloroethane (DCE), Tetrahydrofuran (THF), Trimethyl orthoformate (TMOF))

  • Acetic acid (catalytic amount)

  • Cleavage cocktail appropriate for the resin and linker

Procedure:

  • Resin Preparation:

    • Swell the resin supporting the piperidine analogue in the reaction solvent.

  • Reductive Amination:

    • To the swollen resin, add the aldehyde or ketone (3-5 equiv.) and a catalytic amount of acetic acid.

    • Agitate the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add the reducing agent (e.g., STAB, 3-5 equiv.) portion-wise.

    • Continue to agitate the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with the reaction solvent, DCM, and MeOH.

    • Dry the resin under vacuum.

  • Cleavage and Product Isolation:

    • Cleave the N-alkylated piperidine analogue from the resin using an appropriate cleavage cocktail.

    • Isolate and purify the final product as required.

Reductive_Amination_Logic start Resin-Bound Piperidine iminium Iminium Ion Formation (Acid Catalyst) start->iminium carbonyl Aldehyde or Ketone carbonyl->iminium reduction Reduction (e.g., STAB) iminium->reduction product Resin-Bound N-Alkylated Piperidine reduction->product

Caption: Logical steps in solid-phase reductive amination.

Conclusion

The solid-phase synthesis techniques detailed in these application notes provide robust and versatile methodologies for the creation of diverse libraries of piperidine analogues. The Ugi and imino-Diels-Alder reactions offer powerful strategies for constructing the piperidine core with multiple points of diversity, while reductive amination serves as an excellent tool for further functionalization. These protocols and workflows are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient exploration of chemical space around the privileged piperidine scaffold.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-[(4-Pyridyl)sulfinyl]piperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[(4-Pyridyl)sulfinyl]piperidine.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the thioether precursor, 4-[(4-Pyridyl)thio]piperidine, followed by its selective oxidation to the desired sulfoxide.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation 4-Mercaptopyridine 4-Mercaptopyridine Reaction_1 Nucleophilic Substitution 4-Mercaptopyridine->Reaction_1 4-Chloropiperidine_Hydrochloride 4-Chloropiperidine Hydrochloride 4-Chloropiperidine_Hydrochloride->Reaction_1 Base Base (e.g., NaH, K2CO3) Base->Reaction_1 Solvent_1 Solvent (e.g., DMF, CH3CN) Solvent_1->Reaction_1 Workup_1 Workup & Purification Reaction_1->Workup_1 Thioether 4-[(4-Pyridyl)thio]piperidine Workup_1->Thioether Thioether_Input 4-[(4-Pyridyl)thio]piperidine Thioether->Thioether_Input Reaction_2 Selective Oxidation Thioether_Input->Reaction_2 Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_Agent->Reaction_2 Solvent_2 Solvent (e.g., Water, Acetic Acid) Solvent_2->Reaction_2 Workup_2 Workup & Purification Reaction_2->Workup_2 Final_Product This compound Workup_2->Final_Product Logical_Relationships SM1 4-Mercaptopyridine R1 Thioether Formation (Nucleophilic Substitution) SM1->R1 R4 N-Arylation Side Reaction SM1->R4 SM2 4-Chloropiperidine SM2->R1 SM2->R4 Oxidant Oxidizing Agent (e.g., m-CPBA) R2 Oxidation Oxidant->R2 R3 Over-oxidation Oxidant->R3 Thioether 4-[(4-Pyridyl)thio]piperidine Thioether->R2 Thioether->R3 Sulfoxide This compound (Desired Product) Sulfone 4-[(4-Pyridyl)sulfonyl]piperidine (Side Product) N_Arylation N-(4-Pyridyl)piperidine (Side Product) R1->Thioether R2->Sulfoxide R3->Sulfone R4->N_Arylation

Technical Support Center: Sulfoxide Synthesis via Thioether Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sulfoxides from thioethers. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My thioether oxidation is resulting in a low yield of the desired sulfoxide. What are the common causes and how can I improve it?

A1: Low yields in sulfoxide formation can stem from several factors:

  • Incomplete Conversion: The reaction may not have gone to completion. This can be addressed by increasing the reaction time, elevating the temperature, or using a more potent oxidizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the optimal reaction time.

  • Over-oxidation: The most common side reaction is the further oxidation of the sulfoxide to the corresponding sulfone. To minimize this, carefully control the stoichiometry of the oxidizing agent, typically using 1.0 to 1.2 equivalents. Running the reaction at lower temperatures and slow, dropwise addition of the oxidant can also significantly reduce over-oxidation.[1]

  • Substrate Reactivity: The electronic and steric properties of the thioether can influence its reactivity. Electron-rich thioethers are generally more susceptible to oxidation. For less reactive thioethers, a stronger oxidizing system or a catalyst may be necessary.

  • Reagent Quality: Ensure the oxidizing agent is fresh and has been stored correctly. For example, the concentration of commercially available hydrogen peroxide can decrease over time. The purity of m-CPBA can also vary.

Q2: I am observing the formation of a significant amount of sulfone byproduct. How can I selectively synthesize the sulfoxide?

A2: Achieving high selectivity for the sulfoxide is a common challenge. Here are some strategies:

  • Stoichiometry Control: Precise control over the amount of the oxidizing agent is critical. Using a slight excess (e.g., 1.05 equivalents) is often sufficient for complete conversion of the thioether without significant sulfone formation.

  • Choice of Oxidant: Some oxidizing agents are inherently more selective. For instance, using hydrogen peroxide in the presence of a catalyst like scandium triflate (Sc(OTf)3) can provide high chemoselectivity for the sulfoxide.[2] Sodium periodate is also known for its selectivity in oxidizing thioethers to sulfoxides.

  • Reaction Conditions: Performing the oxidation at low temperatures (e.g., 0 °C or below) can help to control the reaction rate and prevent over-oxidation.

  • Catalytic Methods: Certain catalysts, such as titanium-containing zeolites (e.g., TS-1), can offer shape-selectivity, favoring the formation of sulfoxide from sterically hindered thioethers.[3][4][5]

Q3: My starting material contains other sensitive functional groups. How can I chemoselectively oxidize the thioether?

A3: Thioethers are generally more readily oxidized than many other functional groups like nitriles and thiazoles.[1] However, for substrates with highly sensitive functionalities, the choice of oxidant and reaction conditions is crucial.

  • Mild Oxidizing Agents: Employing milder oxidizing agents can enhance chemoselectivity. Urea-hydrogen peroxide in conjunction with hexafluoroisopropanol (HFIP) is a system known for its selectivity.[1]

  • Catalytic Systems: Lewis acid catalysts like Sc(OTf)3 with hydrogen peroxide can mediate highly chemoselective oxidation of thioethers in the presence of other protectants like Boc, Fmoc, and tBu esters.[2]

  • pH Control: In some cases, controlling the pH of the reaction mixture can influence the reactivity of different functional groups. For instance, using hydrogen peroxide in glacial acetic acid provides a simple and selective method for many sulfides.[6]

Q4: The reaction is very slow. What can I do to increase the reaction rate?

A4: Slow reaction rates can be addressed by:

  • Increasing Temperature: Gently warming the reaction mixture can significantly increase the rate. However, this must be done cautiously to avoid promoting over-oxidation.

  • Using a Catalyst: A suitable catalyst can dramatically accelerate the reaction. For hydrogen peroxide oxidations, catalysts like tantalum carbide or Sc(OTf)3 are effective.[2][7]

  • Choice of Solvent: The solvent can influence the reaction rate. For example, m-CPBA oxidations are commonly performed in chlorinated solvents like dichloromethane (DCM).

  • Activating the Oxidant: In some protocols, additives can be used to activate the oxidizing agent.

Q5: My sulfoxide product seems to be unstable during workup or purification. What precautions should I take?

A5: Sulfoxides can sometimes be sensitive to acidic or basic conditions, as well as heat.

  • Neutral Workup: Use a neutral workup procedure whenever possible. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.

  • Avoid Excessive Heat: Concentrate the product solution under reduced pressure at low temperatures. During purification by column chromatography, avoid using solvent systems that may be too acidic or basic.

  • Storage: Store the purified sulfoxide in a cool, dark place, and under an inert atmosphere if it is particularly sensitive to air oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no conversion of thioether 1. Insufficient reaction time.1. Monitor the reaction by TLC/LCMS and extend the reaction time as needed.
2. Low reaction temperature.2. Gradually increase the reaction temperature, while monitoring for byproduct formation.
3. Deactivated or insufficient oxidizing agent.3. Use a fresh batch of the oxidizing agent and ensure the correct stoichiometry.
4. Low reactivity of the thioether substrate.4. Switch to a more powerful oxidizing agent or add a suitable catalyst.
Significant sulfone formation (over-oxidation) 1. Excess oxidizing agent.1. Carefully control the stoichiometry of the oxidant (1.0-1.2 equivalents).
2. Reaction temperature is too high.2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).
3. Rapid addition of the oxidant.3. Add the oxidizing agent slowly and in a dropwise manner.
4. Highly reactive thioether.4. Use a milder, more selective oxidizing agent.
Reaction with other functional groups 1. Oxidizing agent is not chemoselective.1. Choose a milder and more chemoselective oxidizing system (e.g., H₂O₂/Sc(OTf)₃).[2]
2. Harsh reaction conditions.2. Use milder reaction conditions (lower temperature, neutral pH).
Difficulty in isolating the product 1. Product is water-soluble.1. Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt before extraction.
2. Emulsion formation during workup.2. Add a small amount of brine or filter the mixture through celite.
3. Product is unstable to chromatography.3. Consider alternative purification methods like crystallization or distillation.

Quantitative Data Summary

The following tables provide a comparison of different methods for the oxidation of thioethers to sulfoxides. Yields and reaction conditions can vary depending on the specific substrate.

Table 1: Comparison of Common Oxidizing Agents for Sulfoxide Synthesis

Oxidizing AgentCatalyst/AdditiveTypical SolventTemperature (°C)Typical Reaction TimeReported Yield (%)Selectivity
m-CPBANoneDCM, THF0 to RT30 min - 2 h80-95Good, but over-oxidation can occur.
Hydrogen Peroxide (30%)NoneAcetic AcidRT1 - 5 h90-99Excellent
Hydrogen Peroxide (30%)Sc(OTf)₃MeCN/H₂ORT15 min - 2 h85-98High
Hydrogen Peroxide (30%)Tantalum CarbideDichloromethaneRT30 min - 3 hHighHigh
Sodium PeriodateNoneMethanol/Water0 to RT1 - 4 h80-95Excellent
Molecular Oxygen1-hexylKuQuinoneHFIPRT1 - 2 h>95High

Experimental Protocols

Protocol 1: General Procedure for Thioether Oxidation using m-CPBA
  • Dissolve the thioether (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the thioether solution over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8][9]

Protocol 2: Selective Oxidation using Hydrogen Peroxide in Acetic Acid
  • To a solution of the thioether (1.0 equiv) in glacial acetic acid, add 30% aqueous hydrogen peroxide (4.0 equiv) slowly at room temperature.[6]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude sulfoxide, which can be further purified if necessary.[6]

Protocol 3: Oxidation using Sodium Periodate
  • Dissolve the thioether (1.0 equiv) in methanol.

  • In a separate flask, dissolve sodium periodate (NaIO₄) (1.2 equiv) in water.

  • Cool the thioether solution to 0 °C in an ice bath.

  • Add the aqueous solution of sodium periodate dropwise to the thioether solution.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the sodium iodate byproduct.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the sulfoxide.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Thioether Dissolve Thioether Start->Dissolve Thioether Cool Solution Cool Solution Dissolve Thioether->Cool Solution Add Oxidant Add Oxidant Cool Solution->Add Oxidant Prepare Oxidant Prepare Oxidant Prepare Oxidant->Add Oxidant Monitor Reaction Monitor Reaction Add Oxidant->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Completion Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification End End Purification->End Troubleshooting_Sulfoxide_Yield Start Low Sulfoxide Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Over_Oxidation Over-oxidation to Sulfone? Start->Over_Oxidation Side_Reactions Side Reactions with other functional groups? Start->Side_Reactions Increase_Time_Temp Increase Reaction Time/Temp or use stronger oxidant Incomplete_Reaction->Increase_Time_Temp Yes Control_Stoichiometry Control Stoichiometry (1.0-1.2 eq) Lower Temperature Over_Oxidation->Control_Stoichiometry Yes Use_Chemoselective_Method Use Milder/Chemoselective Oxidant (e.g., H2O2/Sc(OTf)3) Side_Reactions->Use_Chemoselective_Method Yes

References

Technical Support Center: Enhancing the Metabolic Stability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for piperidine-containing compounds?

A1: Piperidine moieties are susceptible to several metabolic transformations, primarily catalyzed by Cytochrome P450 (CYP) enzymes. The most common pathways include:

  • N-dealkylation: This is a major metabolic route for many 4-aminopiperidine drugs, where the alkyl group attached to the piperidine nitrogen is removed.[1][2][3]

  • Ring Oxidation: Oxidation can occur at the carbon atoms of the piperidine ring, often at the α-carbon to the nitrogen, leading to the formation of lactams.[1][4][5] Aromatic hydroxylation can also occur if the piperidine is part of a larger structure with aromatic rings.[6]

  • N-oxidation: The nitrogen atom in the piperidine ring can be directly oxidized.[1][5]

  • Ring Opening: In some cases, metabolic processes can lead to the opening of the piperidine ring.[1][5]

Q2: Which Cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of piperidine-based compounds?

A2: Several CYP isoforms are involved in piperidine metabolism, with CYP3A4 and CYP2D6 being the most frequently implicated.

  • CYP3A4 is a major contributor to the N-dealkylation of a wide range of 4-aminopiperidine drugs.[1][2][7]

  • CYP2D6 also plays a significant role, particularly in oxidation reactions on the piperidine ring or associated structures.[7][8] For some compounds, like thioridazine, CYP2D6 is the primary enzyme for sulfoxidation.[7]

  • Other enzymes such as CYP1A2 and CYP2C19 can also contribute to a lesser extent depending on the specific structure of the compound.[7][8]

Q3: What are the primary strategies to improve the metabolic stability of piperidine-based compounds?

A3: Enhancing metabolic stability typically involves modifying the chemical structure at the site of metabolism, often referred to as the "metabolic soft spot." Key strategies include:

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions (C-H bonds) can slow down the rate of metabolism due to the kinetic isotope effect. This has been shown to significantly improve the half-life of some compounds.[9][10][11][12]

  • Bioisosteric Replacement: Replacing the piperidine ring or its substituents with other chemical groups (bioisosteres) can block metabolic sites and improve stability.[13][14] For example, spirocyclic structures like 1-azaspiro[3.3]heptane have been proposed as piperidine bioisosteres with improved metabolic stability.[15][16] Replacing a metabolically labile phenyl group with a pyridine or pyrimidine can also increase resistance to oxidation.[17]

  • Steric Hindrance: Introducing bulky groups near the metabolic soft spot can physically block the enzyme's access, thereby reducing the rate of metabolism.

  • Electronic Modification: Adding electron-withdrawing groups can deactivate a ring system, making it less susceptible to oxidative metabolism.[18]

Q4: What is an in vitro liver microsomal stability assay and what does it measure?

A4: The in vitro liver microsomal stability assay is a standard experiment used in early drug discovery to assess a compound's susceptibility to metabolism by Phase I enzymes, particularly CYPs.[19][20] The assay involves incubating the test compound with liver microsomes (vesicles of endoplasmic reticulum containing drug-metabolizing enzymes) and a cofactor like NADPH.[21][22] The rate at which the parent compound disappears over time is measured by LC-MS/MS.[21] The results are used to calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint), which help predict the in vivo clearance of the compound.[19][20][22]

Troubleshooting Guide

Q5: My piperidine compound shows very low metabolic stability (short half-life) in a liver microsomal assay. What are the likely causes and next steps?

A5: Low metabolic stability indicates that your compound is rapidly metabolized by enzymes in the liver microsomes.

  • Likely Causes: The structure likely contains a "metabolic soft spot" that is highly susceptible to enzymatic attack. For piperidines, this is often an unsubstituted position on the ring, an N-alkyl group, or an adjacent aromatic ring.[1][17][18] The compound's high lipophilicity might also contribute to rapid metabolism.[23]

  • Troubleshooting Steps:

    • Metabolite Identification: The first step is to identify the structure of the metabolite(s) formed during the assay using high-resolution mass spectrometry. This will pinpoint the exact site of metabolism.

    • Structural Modification: Once the soft spot is identified, apply strategies to block this position. Consider deuteration, introducing a blocking group (e.g., fluorine), or using bioisosteric replacement as described in Q3.[9][16][18]

    • CYP Inhibition Studies: Use specific CYP inhibitors to determine which enzyme isoforms are responsible for the metabolism. This can provide valuable insights for designing more stable analogues.

Q6: I've tried deuterating the suspected metabolic soft spot on my piperidine compound, but the stability did not improve significantly. What should I do now?

A6: If deuteration was ineffective, it suggests one of several possibilities:

  • Incorrect Site of Deuteration: The initial hypothesis about the metabolic soft spot may have been incorrect. It is crucial to perform metabolite identification studies to confirm the site of metabolism before undertaking extensive synthetic modifications.

  • Metabolic Switching: Blocking one metabolic pathway can sometimes lead to the upregulation of a secondary, previously minor, pathway.[24] Again, metabolite identification is key to understanding if this is occurring.

  • Non-CYP Mediated Metabolism: While CYPs are primary, other enzymes like flavin-containing monooxygenases (FMOs) can also be involved.[2] If your assay conditions are solely focused on CYPs (e.g., only adding NADPH), you might be missing other metabolic routes.

  • Alternative Strategies: Consider other structural modifications. Bioisosteric replacement of the entire piperidine ring or adjacent functional groups can sometimes yield better results than simple substitution.[13][14][15] For instance, replacing a piperidine ring with a more stable aminopiperidine has been shown to improve stability.[14]

Q7: The results from my microsomal stability assays are inconsistent and not reproducible. What are the potential experimental issues?

A7: Lack of reproducibility can stem from several factors related to the assay protocol and reagents.

  • Microsome Viability: Liver microsomes are sensitive to handling. Ensure they are thawed rapidly at 37°C immediately before use and kept on ice at all times.[21] Avoid repeated freeze-thaw cycles.

  • Cofactor Degradation: The NADPH cofactor is essential for CYP activity and is unstable. Always use a freshly prepared solution or an NADPH-regenerating system.[19]

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Ensure the final concentration of the organic solvent (like DMSO or acetonitrile) is low (typically <0.5% for DMSO) and does not inhibit enzyme activity.[21]

  • Incubation Conditions: Maintain consistent incubation temperature (37°C), pH (7.4), and microsomal protein concentration across experiments.[19][21]

  • LC-MS/MS Analysis: Ensure the analytical method is validated for linearity, sensitivity, and specificity. Use an appropriate internal standard to account for variations in sample processing and injection volume.[21]

Data on Metabolic Stability Enhancement

The following tables summarize quantitative data from studies where structural modifications were made to enhance the metabolic stability of piperidine-based compounds.

Table 1: Effect of Deuteration on Metabolic Stability in Liver Microsomes

Compound IDModificationt½ in Human Liver Microsomes (min)t½ in Rat Liver Microsomes (min)Reference
3 Parent Compound~22026[9]
3h Deuteration on Phenyl Ring>240>60[9]
3i Deuteration on Phenyl Ring>240>60[9]
3f Deuteration on Piperidine Ring~200~30[9]

This data shows that deuteration on the phenyl ring (3h, 3i) was more effective at increasing metabolic stability than deuteration on the piperidine ring (3f) for this specific scaffold, suggesting the phenyl ring was the primary site of metabolism.[9]

Table 2: Effect of Bioisosteric Replacement on Metabolic Stability

Compound IDScaffold Featuret½ in Human Liver Microsomes (min)Reference
1 Phenyl Ring<15[17]
2 2-Pyridyl Ring118[17]
3 2-Pyrimidyl Ring>120[17]

This example of scaffold-hopping demonstrates that replacing a metabolically labile phenyl ring with more electron-deficient nitrogen-containing heterocycles like pyridine and pyrimidine can dramatically increase metabolic stability.[17]

Visualized Workflows and Pathways

Metabolic_Pathways cluster_piperidine Piperidine-Based Compound cluster_enzymes Metabolizing Enzymes cluster_metabolites Common Metabolites Compound Piperidine Core (C₅H₁₀NR) N_Dealkylated N-Dealkylated Metabolite Compound->N_Dealkylated R Group Cleavage Lactam Lactam (Ring Oxidation) Compound->Lactam α-Carbon Oxidation Hydroxylated Hydroxylated Metabolite Compound->Hydroxylated Ring Hydroxylation N_Oxide N-Oxide Compound->N_Oxide Nitrogen Oxidation CYP3A4 CYP3A4 CYP3A4->N_Dealkylated CYP2D6 CYP2D6 CYP2D6->Lactam CYP2D6->Hydroxylated Other_Enzymes Other CYPs, FMOs Other_Enzymes->N_Oxide

Caption: Common metabolic pathways for piperidine-based compounds.

Decision_Tree Start Compound has Low Metabolic Stability MetID Perform Metabolite ID Studies Start->MetID SoftSpot Metabolic 'Soft Spot' Identified? MetID->SoftSpot Deuterate Strategy: Deuteration (Replace C-H with C-D) SoftSpot->Deuterate Yes Block Strategy: Steric/Electronic Block (Add F, CF₃, etc.) SoftSpot->Block Yes Bioisostere Strategy: Bioisosteric Replacement (e.g., Ring or Substituent) SoftSpot->Bioisostere No (Metabolism is diffuse) Reassay Synthesize Analogs & Re-assay Stability Deuterate->Reassay Block->Reassay Bioisostere->Reassay End Stability Improved Reassay->End

Caption: Decision tree for selecting a metabolic stabilization strategy.

Experimental Protocols

Detailed Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines the steps to assess the metabolic stability of a piperidine-based compound by measuring its rate of disappearance when incubated with human liver microsomes.

1. Materials and Reagents:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock (e.g., from XenoTech or BioIVT).[21]

  • Phosphate Buffer: 100 mM potassium phosphate (KPO4), pH 7.4.[19][21]

  • NADPH Regenerating System (NRS) Solution:

    • Solution A: 26 mM NADP+, 66 mM Glucose-6-phosphate, 66 mM MgCl₂ in H₂O.

    • Solution B: 40 U/mL Glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

  • Positive Controls: Dextromethorphan, Midazolam (compounds with known metabolic rates).[21]

  • Termination Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.

2. Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Master Mix: Buffer + Microsomes D Pre-warm Plates at 37°C A->D B Prepare Compound Plate: Test Cmpd, Controls B->D C Prepare NRS Solution E Initiate Reaction: Add NRS to Master Mix C->E F Transfer to Compound Plate (Time 0) E->F Start Timer G Incubate at 37°C F->G H At Time Points (e.g., 0, 5, 15, 30, 60 min), Transfer aliquot to Stop Solution (ACN + IS) G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

3. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Thaw HLM stock quickly in a 37°C water bath and immediately place on ice.[25]

    • Dilute the HLM stock with cold phosphate buffer to a working concentration of 1 mg/mL.[25] Keep this solution on ice.

    • Prepare the test compound working solution by diluting the 10 mM DMSO stock. The final concentration of the test compound in the incubation is typically 1 µM, and the final DMSO concentration must be below 0.5%.[21]

  • Incubation Procedure:

    • The assay is typically run in a 96-well plate format.

    • Add the diluted HLM solution to each well.

    • Add the test compound working solution to the wells. Include positive controls and vehicle controls (no compound).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH Regenerating System solution to each well. This is your T=0 time point.[21]

    • Immediately after adding the NRS, transfer an aliquot from each well to a separate 96-well plate containing the cold Termination Solution (ACN + IS).

  • Time Course Sampling:

    • Continue incubating the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove an aliquot from each well and add it to the Termination Solution plate.[21]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

References

Technical Support Center: Overcoming Solubility Challenges of 4-[(4-Pyridyl)sulfinyl]piperidine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-[(4-Pyridyl)sulfinyl]piperidine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound containing a basic pyridine ring, a polar sulfoxide group, and a basic piperidine ring. This combination of functional groups suggests that its solubility will be highly dependent on the pH of the solution. In acidic aqueous solutions, the pyridine and piperidine nitrogens can be protonated, which generally increases aqueous solubility. Conversely, in neutral or basic solutions, the compound is likely to be less soluble. The sulfoxide group can participate in hydrogen bonding, which may contribute to some degree of solubility in polar solvents. However, the overall lipophilicity of the molecule can still lead to solubility challenges in purely aqueous systems.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the organic solvent Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution. However, when this stock is diluted into an aqueous buffer, the overall solvent environment becomes much more polar. If the concentration of the compound in the final assay medium exceeds its solubility limit in that aqueous environment, it will precipitate out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 1% (v/v) to avoid solvent-induced toxicity and off-target effects on the cells. Some sensitive cell lines may even require a lower concentration, such as 0.1% or 0.5%. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.

Q4: Can I use other organic solvents to prepare my stock solution?

A4: Yes, other polar aprotic solvents like ethanol or N,N-dimethylformamide (DMF) can be used to prepare stock solutions. However, the compatibility of these solvents with your specific assay system and their potential for cellular toxicity must be evaluated. Similar to DMSO, it is crucial to keep the final concentration of any organic co-solvent as low as possible in the final assay volume.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers (e.g., PBS)

Symptoms:

  • Visible particulate matter or cloudiness upon dilution of the stock solution.

  • Inconsistent or non-reproducible results in biochemical assays.

  • Low signal or activity in the assay.

Possible Causes:

  • The concentration of the compound exceeds its aqueous solubility limit.

  • The pH of the buffer is not optimal for solubility.

  • The compound is degrading or reacting with buffer components.

Solutions:

Solution Detailed Steps Considerations
pH Adjustment 1. Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).2. Attempt to dissolve this compound in each buffer to determine the optimal pH for solubility. Given its basic nature, a slightly acidic pH may improve solubility.Ensure the chosen pH is compatible with your assay components (e.g., enzyme activity, protein stability).
Use of Co-solvents 1. Prepare intermediate dilutions of your DMSO stock in a water-miscible co-solvent like ethanol or polyethylene glycol (PEG).2. Add the intermediate dilution to your final assay buffer.The final concentration of the co-solvent should be kept to a minimum and tested for its effect on the assay.
Sonication 1. After diluting the stock solution into the buffer, place the tube in a water bath sonicator.2. Sonicate for short bursts (e.g., 1-2 minutes) to aid in dissolution.Over-sonication can generate heat and potentially degrade the compound or other assay components.
Heating 1. Gently warm the solution in a water bath (e.g., to 37°C) while vortexing to aid dissolution.Be cautious of compound stability at elevated temperatures. This method is generally not suitable for temperature-sensitive assays.
Issue 2: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Formation of visible crystals or precipitate in the wells of the cell culture plate after compound addition.

  • High variability in cell viability or other assay readouts.

  • Microscopic observation of particles on or around the cells.

Possible Causes:

  • Exceeding the compound's solubility in the cell culture medium.

  • Interaction of the compound with components of the serum or medium.

  • Changes in pH of the medium upon compound addition.

Solutions:

Solution Detailed Steps Considerations
Reduce Final Concentration 1. Perform a dose-response experiment starting from a lower concentration range to identify the maximum soluble concentration in your cell culture medium.This may limit the testable concentration range of your compound.
Serial Dilution in Medium 1. Instead of adding a small volume of high-concentration stock directly to the well, prepare serial dilutions of the compound in the cell culture medium itself before adding to the cells.This can help to avoid localized high concentrations that can trigger precipitation.
Use of Serum-Free Medium 1. If precipitation is suspected to be due to interactions with serum proteins, consider performing the assay in a serum-free or reduced-serum medium for the duration of the compound treatment.Ensure your cells can tolerate the serum-free conditions for the required time.
Inclusion of Solubilizing Agents 1. Consider the use of pharmaceutically acceptable solubilizing agents like cyclodextrins. These can encapsulate the compound and increase its aqueous solubility.The effect of the solubilizing agent on the cells and the assay itself must be thoroughly evaluated.

Experimental Protocols

Protocol 1: General Procedure for Determining Kinetic Solubility

This protocol provides a general method for assessing the kinetic solubility of this compound in a buffer of interest.

Materials:

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Add 198 µL of PBS to each well of a 96-well plate.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, mixing at each step.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering caused by precipitated particles.

  • The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the approximate kinetic solubility.

Protocol 2: Cell Viability Assay (MTT Assay) - Troubleshooting Compound Precipitation

This protocol outlines a standard MTT cell viability assay and includes steps to mitigate issues related to the solubility of this compound.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium. Crucially, to avoid precipitation, perform a two-step dilution: a. First, dilute the 10 mM DMSO stock 1:100 in serum-free medium to get a 100 µM solution with 1% DMSO. Vortex immediately. b. Use this 100 µM solution to make further serial dilutions in complete medium containing serum.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Visually inspect the wells under a microscope for any signs of compound precipitation before proceeding. If precipitation is observed, the results from that concentration and higher should be interpreted with caution.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Solubility Issue Observed (Precipitation) check_assay_type Biochemical or Cell-Based Assay? start->check_assay_type biochem Biochemical Assay check_assay_type->biochem Biochemical cell_based Cell-Based Assay check_assay_type->cell_based Cell-Based ph_adjust Optimize Buffer pH biochem->ph_adjust lower_conc Lower Final Concentration cell_based->lower_conc cosolvent Use Co-solvents (e.g., Ethanol, PEG) ph_adjust->cosolvent sonication Apply Sonication cosolvent->sonication end_success Solubility Improved sonication->end_success end_fail Consider Compound Analogs or Formulation sonication->end_fail serial_dilution Serial Dilution in Medium lower_conc->serial_dilution serum_free Use Serum-Free Medium serial_dilution->serum_free serum_free->end_success serum_free->end_fail

Caption: A flowchart outlining the decision-making process for addressing solubility problems.

Potential Signaling Pathways Affected by Pyridine Derivatives

Based on literature for structurally similar compounds, this compound may be investigated for its effects on cancer-related signaling pathways such as the p53 and JNK pathways.

Signaling_Pathways compound This compound cellular_stress Cellular Stress compound->cellular_stress p53 p53 Activation cellular_stress->p53 jnk JNK Phosphorylation cellular_stress->jnk apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest jnk->apoptosis

Caption: Potential signaling pathways modulated by pyridine-containing anticancer compounds.

Technical Support Center: HPLC Method Development and Validation for Sulfoxide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development and validation for sulfoxide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing HPLC methods for sulfoxide compounds?

A1: The main challenges in HPLC analysis of sulfoxide compounds often stem from their polarity and potential for secondary interactions with the stationary phase. Key issues include:

  • Peak Tailing: Sulfoxide compounds, particularly basic ones, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]

  • Co-elution with Related Substances: Separating the sulfoxide from its corresponding sulfide and other related impurities or degradation products can be challenging due to their structural similarities.

  • Method Specificity: Ensuring the method can accurately quantify the sulfoxide in the presence of its potential degradants is crucial, especially for stability-indicating assays.[4][5]

Q2: How can I troubleshoot peak tailing for my sulfoxide analyte?

A2: Peak tailing is a common issue that can compromise the accuracy and precision of your analysis.[1] Here are several strategies to address it:

  • Mobile Phase pH Adjustment: Operating at a lower pH (around 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with basic sulfoxide compounds.[2]

  • Use of an End-Capped Column: Employing a highly deactivated, end-capped column reduces the number of available silanol groups, leading to improved peak symmetry.[1][2]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[1]

Q3: What are the critical parameters to consider during HPLC method validation for a sulfoxide compound?

A3: A robust HPLC method validation ensures the reliability of your results. According to ICH guidelines, the following parameters are essential:[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.[4][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Resolution Between Sulfoxide and Sulfide Peaks Inadequate mobile phase composition.Optimize the organic modifier (e.g., acetonitrile, methanol) and buffer concentration. Consider using a different organic modifier or a ternary/quaternary solvent system.[8][9] A gradient elution may be necessary to improve separation.[10][11]
Incorrect column chemistry.Screen different stationary phases (e.g., C18, Phenyl, Cyano) to find the one with the best selectivity for your compounds.[12]
Inconsistent Retention Times Fluctuations in mobile phase composition or pH.Ensure accurate and consistent mobile phase preparation. Use a buffer to maintain a stable pH.[11][12]
Column temperature variations.Use a column oven to maintain a constant and controlled temperature.
System leaks or pump issues.Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Filter all mobile phases and use high-purity solvents. Flush the detector cell with an appropriate solvent.[11]
Air bubbles in the system.Degas the mobile phase before use.
Low Sensitivity Non-optimal detection wavelength.Determine the UV maximum of your sulfoxide compound and set the detector to that wavelength.
Low injection volume or sample concentration.Increase the injection volume or concentrate the sample, being mindful of potential overload.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating HPLC method.[4][5][13]

  • Acid Hydrolysis: Dissolve the sulfoxide drug substance in 0.1 N HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples against a control (unstressed) sample using the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Protocol 2: HPLC Method Validation - Linearity
  • Stock Solution Preparation: Prepare a stock solution of the sulfoxide reference standard of a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration of the analyte. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is typically desired.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Optimization Loop Define Analytical Objective Define Analytical Objective Select Initial Conditions Select Initial Conditions Define Analytical Objective->Select Initial Conditions e.g., Assay, Impurity Profiling Optimize Separation Optimize Separation Select Initial Conditions->Optimize Separation Column, Mobile Phase, Detector Method Validation Method Validation Optimize Separation->Method Validation Resolution, Peak Shape Adjust Mobile Phase Adjust Mobile Phase Optimize Separation->Adjust Mobile Phase Change Column Change Column Optimize Separation->Change Column Modify Gradient Modify Gradient Optimize Separation->Modify Gradient Routine Use Routine Use Method Validation->Routine Use Adjust Mobile Phase->Optimize Separation Change Column->Optimize Separation Modify Gradient->Optimize Separation

Caption: A typical workflow for HPLC method development and optimization.

Troubleshooting_Peak_Tailing cluster_solutions Potential Solutions Peak Tailing Observed Peak Tailing Observed Investigate Cause Investigate Cause Peak Tailing Observed->Investigate Cause Secondary Silanol Interactions Secondary Silanol Interactions Investigate Cause->Secondary Silanol Interactions Basic Analyte? Column Overload Column Overload Investigate Cause->Column Overload High Concentration? Column Void/Damage Column Void/Damage Investigate Cause->Column Void/Damage High Backpressure? Lower Mobile Phase pH Lower Mobile Phase pH Secondary Silanol Interactions->Lower Mobile Phase pH Use End-Capped Column Use End-Capped Column Secondary Silanol Interactions->Use End-Capped Column Dilute Sample Dilute Sample Column Overload->Dilute Sample Replace Column Replace Column Column Void/Damage->Replace Column Solution Solution

Caption: A troubleshooting guide for addressing peak tailing in HPLC.

References

Technical Support Center: Selective Oxidation of Sulfides to Sulfoxides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective oxidation of sulfides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental procedures for the synthesis of sulfoxides, while minimizing the over-oxidation to sulfones.

Troubleshooting Guide: Preventing Over-oxidation to Sulfones

Over-oxidation of sulfides to the corresponding sulfones is a common challenge in organic synthesis. The following table summarizes potential issues, their causes, and actionable solutions to improve the selectivity of your reaction towards the desired sulfoxide product.

Issue Potential Cause Recommended Solution Key Parameters & Considerations
High percentage of sulfone byproduct Excess oxidant Carefully control the stoichiometry of the oxidizing agent. Aim for a sulfide to oxidant molar ratio of approximately 1:1 to 1:1.1.[1]- Use a syringe pump for slow and controlled addition of the oxidant. - Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction upon complete consumption of the starting sulfide.
High reaction temperature Conduct the reaction at a lower temperature. Many selective oxidations can be performed at room temperature or even at 0°C.[2]- An increase from 30°C to 35°C has been shown to favor sulfone formation in some systems.[2] - Use an ice bath to maintain a consistent low temperature.
Prolonged reaction time Optimize the reaction time. Once the sulfide is consumed (as determined by in-process monitoring), quench the reaction to prevent further oxidation of the sulfoxide.- Set up small-scale parallel reactions to determine the optimal reaction time for your specific substrate.
Highly reactive oxidant Choose a milder oxidizing agent. For example, hydrogen peroxide is considered a "green" and often more selective oxidant compared to stronger agents like peroxy acids.[3][4]- Consider using catalytic systems that employ a less reactive terminal oxidant, such as O2 or H2O2.[5]
Inconsistent results between batches Variability in reagent quality Use fresh, high-purity reagents. The concentration of commercially available oxidants like hydrogen peroxide can change over time.- Titrate your oxidant solution before use to determine its exact concentration.
Fluctuations in reaction conditions Ensure precise and consistent control over reaction parameters such as temperature, stirring rate, and addition rate of reagents.- Use a temperature-controlled reaction vessel and a calibrated magnetic stirrer or overhead stirrer.
Reaction does not go to completion Insufficient oxidant While avoiding excess, ensure enough oxidant is present for the complete conversion of the sulfide. A slight excess (e.g., 1.05 equivalents) may be necessary for some substrates.- Perform a small-scale trial to determine the optimal stoichiometry for your specific sulfide.
Low reaction temperature If the reaction is too slow at lower temperatures, a modest increase in temperature may be required. However, this must be balanced against the risk of over-oxidation.- Gradually increase the temperature in small increments (e.g., 5°C) while monitoring the product distribution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing sulfone formation?

A1: The stoichiometry of the oxidant is arguably the most critical factor.[1] Using a minimal excess of the oxidizing agent, typically in the range of 1.0 to 1.1 equivalents relative to the sulfide, is crucial for achieving high selectivity for the sulfoxide.

Q2: How does temperature affect the selectivity of sulfide oxidation?

A2: Higher temperatures generally accelerate the rate of both the desired oxidation to the sulfoxide and the undesired over-oxidation to the sulfone. However, the rate of sulfone formation is often more sensitive to temperature increases. Therefore, maintaining a lower reaction temperature (e.g., room temperature or below) can significantly improve selectivity for the sulfoxide.[2]

Q3: Are there any "green" methods for the selective oxidation of sulfides?

A3: Yes, several environmentally friendly methods have been developed. The use of hydrogen peroxide as the oxidant is a popular "green" approach because its only byproduct is water.[3][4] Combining H2O2 with recyclable catalysts, such as silica-based tungstate catalysts, further enhances the sustainability of the process.[6] Electrochemical methods that use traceless electrons as the oxidant are also considered environmentally benign.[7]

Q4: Can the choice of solvent influence the reaction outcome?

A4: Yes, the solvent can play a role in the reaction's selectivity and rate. For example, a study using hydrogen peroxide and glacial acetic acid demonstrated high selectivity for sulfoxides.[3] The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction pathway.

Q5: How can I monitor the progress of my reaction to avoid over-oxidation?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting sulfide, the corresponding sulfoxide, and sulfone, you can visually track the consumption of the starting material and the formation of the products. This allows you to quench the reaction at the optimal time to maximize the yield of the sulfoxide and minimize the formation of the sulfone.

Experimental Protocols

Protocol 1: Selective Oxidation of Sulfides using Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a method that demonstrates a "green" and highly selective oxidation of organic sulfides to their corresponding sulfoxides under transition-metal-free and mild conditions.[3][4]

Materials:

  • Sulfide (1.0 mmol)

  • Glacial acetic acid (1.0 mL)

  • 30% Hydrogen peroxide (4.0 mmol)

  • Dichloromethane (CH2Cl2)

  • 4 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the sulfide (1.0 mmol) in glacial acetic acid (1.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% hydrogen peroxide (4.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting sulfide is completely consumed, carefully neutralize the resulting solution with 4 M aqueous NaOH.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to yield the crude sulfoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Tungstate-Catalyzed Selective Oxidation of Sulfides with Hydrogen Peroxide

This protocol utilizes a recoverable silica-based tungstate catalyst for the selective oxidation of sulfides.[6]

Materials:

  • Sulfide (1.0 mmol)

  • Silica-based tungstate catalyst (e.g., 1 mol%)

  • 30% Hydrogen peroxide (1.1 mmol)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the sulfide (1.0 mmol) in a mixture of CH2Cl2/MeOH (e.g., 2 mL, 1:1 v/v), add the silica-based tungstate catalyst (1 mol%).

  • To this stirred suspension, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the catalyst can be recovered by filtration.

  • The filtrate is then washed with water, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford the sulfoxide.

  • The product can be further purified by chromatography if needed.

Visualizing Reaction Control

The following diagrams illustrate key concepts in controlling the selective oxidation of sulfides.

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide + [O] (e.g., 1.0-1.1 eq H2O2) Low Temperature Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone + [O] (Excess Oxidant) High Temperature

Caption: Reaction pathway for sulfide oxidation, highlighting conditions favoring sulfoxide versus sulfone formation.

G Start Start: Sulfide Oxidation Check_Overoxidation Is over-oxidation to sulfone observed? Start->Check_Overoxidation Reduce_Stoichiometry Reduce Oxidant Stoichiometry (to ~1.05 eq.) Check_Overoxidation->Reduce_Stoichiometry Yes Successful_Oxidation Selective Sulfoxide Formation Check_Overoxidation->Successful_Oxidation No Lower_Temperature Lower Reaction Temperature (e.g., to 0°C) Reduce_Stoichiometry->Lower_Temperature Monitor_Reaction Monitor Reaction Closely (TLC/GC) Lower_Temperature->Monitor_Reaction Monitor_Reaction->Successful_Oxidation

Caption: A troubleshooting workflow for optimizing the selective oxidation of sulfides to sulfoxides.

References

Technical Support Center: Purification of 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-[(4-Pyridyl)sulfinyl]piperidine.

Troubleshooting Purification Issues

Question: My recrystallization attempt resulted in an oil, not crystals. What should I do?

Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. Here are several strategies to address this:

  • Lower the Cooling Rate: Rapid cooling often promotes oil formation. Allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Reduce the Amount of Solvent: Your compound may be too soluble in the chosen solvent system. Evaporate some of the solvent and attempt to cool the more concentrated solution again.

  • Change the Solvent System: The polarity of your solvent may not be ideal. Try a less polar solvent or an anti-solvent system. For example, if your compound is dissolved in a good solvent like isopropanol, slowly add a poor solvent like n-hexane until the solution becomes slightly cloudy, then warm gently until it is clear and cool slowly.

Question: I am seeing significant peak tailing during column chromatography. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like this compound on silica gel is often due to strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (typically 0.1-1% v/v) or ammonia in methanol, into your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak symmetry.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a deactivated silica gel.

  • Check for Overloading: Injecting too much sample onto the column can lead to peak distortion. Try reducing the sample load.

Question: My final product has low purity. What are the likely impurities and how can I remove them?

Answer: The purity of your final product can be affected by several factors related to the synthesis and work-up. Common impurities in the synthesis of this compound (often prepared by oxidation of the corresponding sulfide) include:

  • Starting Sulfide (4-(Piperidin-4-ylthio)pyridine): This is due to incomplete oxidation.

  • Corresponding Sulfone (4-[(4-Pyridyl)sulfonyl]piperidine): This results from over-oxidation.

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could also be present.

To remove these impurities, consider the following:

  • For Sulfide Impurity: The sulfide is less polar than the desired sulfoxide. A careful recrystallization or column chromatography should allow for separation.

  • For Sulfone Impurity: The sulfone is more polar than the sulfoxide. Column chromatography is generally effective for separating these two compounds.

A well-optimized column chromatography protocol is often the most effective way to separate both under- and over-oxidized impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent system for this compound?

A good starting point is a binary solvent system, such as a mixture of n-hexane and isopropanol.[1] The compound can be dissolved in a minimal amount of hot isopropanol, followed by the slow addition of n-hexane until turbidity is observed. The solution is then gently heated until clear and allowed to cool slowly.

Q2: What are the recommended conditions for flash column chromatography?

For flash column chromatography on silica gel, a gradient elution is recommended. Start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. To prevent peak tailing due to the basic nature of the piperidine ring, it is advisable to add a small percentage of a base like triethylamine (0.1-1%) to the mobile phase.

Q3: How can I monitor the purity of my fractions and final product?

Thin-layer chromatography (TLC) is a quick method for monitoring the progress of your column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like phosphoric acid can be effective.

Q4: The compound is only soluble in highly polar solvents like DMF or DMSO. How can I crystallize it?

For compounds that are only soluble in solvents like DMF or DMSO, a technique called diffusion crystallization can be effective. Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which your compound is insoluble), such as dichloromethane or diethyl ether. Over time, the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting the growth of crystals.

Quantitative Data Summary

Purification MethodTypical Solvent/Mobile PhaseExpected PurityTypical RecoveryNotes
Recrystallization Isopropanol/n-Hexane[1]>98%70-90%Effective for removing less polar impurities. Yield is dependent on the solubility difference of the compound and impurities at high and low temperatures.
Flash Chromatography Silica Gel with Ethyl Acetate/Methanol gradient + 0.5% Et3N>99%60-85%Highly effective for removing both more and less polar impurities, such as the corresponding sulfide and sulfone. The addition of triethylamine is crucial to prevent peak tailing.
Preparative HPLC C18 column with Acetonitrile/Water gradient>99.5%40-70%Used for obtaining very high purity material, often for analytical standards or late-stage development. Recovery can be lower due to the smaller scale and potential for sample loss during fraction collection and solvent removal.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot isopropanol in an Erlenmeyer flask.

  • While the solution is still hot, slowly add n-hexane until the solution becomes faintly cloudy.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% ethyl acetate with 0.5% triethylamine).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elute the column with a gradient of increasing polarity, for example, from 100% ethyl acetate to 95:5 ethyl acetate:methanol (both containing 0.5% triethylamine).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude Product (this compound) recrystallization Recrystallization (e.g., Isopropanol/Hexane) crude_product->recrystallization Initial attempt column_chromatography Column Chromatography (Silica, EtOAc/MeOH + Et3N) crude_product->column_chromatography Complex mixture purity_check Check Purity (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK further_purification Requires Further Purification purity_check->further_purification Purity Not OK further_purification->column_chromatography Re-purify

Caption: A decision workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Result no_crystals No Crystals Form start->no_crystals Result crystals_form Crystals Form start->crystals_form Success slow_cool Slow Cooling oiling_out->slow_cool Solution add_seed Add Seed Crystal oiling_out->add_seed Solution change_solvent Change Solvent oiling_out->change_solvent Solution no_crystals->add_seed Solution concentrate Concentrate Solution no_crystals->concentrate Solution scratch_flask Scratch Flask no_crystals->scratch_flask Solution slow_cool->crystals_form add_seed->crystals_form change_solvent->crystals_form concentrate->crystals_form scratch_flask->crystals_form

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Scaling Up the Synthesis of 4-[(4-Pyridyl)sulfinyl]piperidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-[(4-Pyridyl)sulfinyl]piperidine. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the selective oxidation of the precursor sulfide, 4-(piperidin-4-ylthio)pyridine. This approach is widely used for sulfoxide synthesis due to the availability of various oxidizing agents and the ability to control the reaction to minimize over-oxidation to the corresponding sulfone.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Sulfide oxidations can be highly exothermic, posing a risk of thermal runaway. Key safety measures include:

  • Thermal Management: Use a reactor with efficient cooling and temperature monitoring. For larger scales, consider a jacketed reactor with a reliable cooling system.

  • Controlled Reagent Addition: Add the oxidizing agent slowly and in a controlled manner to manage the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and ensure the stability of reagents.

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coat, and gloves.

Q3: How can I monitor the progress of the reaction to avoid over-oxidation to the sulfone?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction. By comparing the reaction mixture to standards of the starting material, the desired sulfoxide, and the potential sulfone byproduct, you can track the consumption of the sulfide and the formation of the products. This allows for timely quenching of the reaction to maximize the yield of the sulfoxide.

Q4: What are the typical impurities encountered in this synthesis, and how can they be removed?

A4: The primary impurity of concern is the corresponding sulfone, 4-[(4-Pyridyl)sulfonyl]piperidine, formed by over-oxidation. Unreacted starting material, 4-(piperidin-4-ylthio)pyridine, may also be present. Purification is typically achieved through crystallization or column chromatography. For larger scales, crystallization is often the more practical and economical method.

Q5: What level of purity is required for in vivo studies?

A5: For in vivo studies, a high purity of >98% is generally required to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. The absence of toxic residual solvents and heavy metals is also critical. Final product specifications should be established based on the specific requirements of the planned in vivo experiments.

Experimental Protocols

Synthesis of 4-(Piperidin-4-ylthio)pyridine (Precursor)

A scalable synthesis of the precursor is crucial for the overall process. A common method involves the reaction of 4-chloropyridine with 4-mercaptopiperidine.

ParameterValue
Reactants 4-Chloropyridine hydrochloride, 4-Mercaptopiperidine, Sodium hydroxide
Solvent Isopropanol or a similar alcohol
Reaction Temperature 60-80 °C
Reaction Time 4-8 hours
Work-up Extraction and crystallization
Typical Yield 80-90%

Detailed Protocol:

  • To a solution of 4-mercaptopiperidine in isopropanol, add a solution of sodium hydroxide in water.

  • Heat the mixture to 60-70 °C.

  • Slowly add a solution of 4-chloropyridine hydrochloride in isopropanol.

  • Maintain the reaction temperature and stir for 4-8 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 4-(piperidin-4-ylthio)pyridine.

Scaled-Up Synthesis of this compound

This protocol describes a gram-scale synthesis that can be adapted for larger quantities with appropriate engineering controls.

ParameterValue
Starting Material 4-(Piperidin-4-ylthio)pyridine
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
Solvent Dichloromethane (DCM) or Methanol/Water
Reaction Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Work-up Quenching, extraction, and crystallization
Typical Yield 70-85%
Purity (after crystallization) >98%

Detailed Protocol (using m-CPBA):

  • Dissolve 4-(piperidin-4-ylthio)pyridine in dichloromethane in a reactor equipped with a stirrer, thermometer, and an addition funnel, under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane via the addition funnel, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC every 30 minutes.

  • Upon completion (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[1]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Sulfoxide Incomplete reaction.- Extend the reaction time. - Ensure the oxidizing agent is of good quality and activity. - Slightly increase the stoichiometry of the oxidizing agent (e.g., to 1.1 equivalents).
Degradation of product during work-up.- Maintain low temperatures during the work-up. - Use a milder quenching agent if necessary.
Formation of Sulfone Byproduct Over-oxidation due to excess oxidizing agent or prolonged reaction time.- Carefully control the stoichiometry of the oxidizing agent (use close to 1.0 equivalent). - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Maintain a low reaction temperature.
Difficulty in Crystallization Presence of impurities, especially the sulfone.- Attempt purification by column chromatography on a small scale to obtain a seed crystal. - Try different solvent systems for crystallization (e.g., isopropanol/hexane, acetone/water).
Oily product.- Ensure all solvents are thoroughly removed before attempting crystallization. - Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.
Exothermic Reaction is Difficult to Control Addition of oxidizing agent is too fast.- Slow down the addition rate of the oxidizing agent. - Dilute the solution of the oxidizing agent further. - Ensure the cooling system is functioning efficiently.
Insufficient cooling capacity for the scale of the reaction.- Reduce the batch size. - Use a more powerful cooling system.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_oxidation Sulfoxide Synthesis (Scale-Up) precursor_reactants 4-Chloropyridine HCl + 4-Mercaptopiperidine precursor_reaction Reaction in Isopropanol (60-80°C) precursor_reactants->precursor_reaction precursor_workup Work-up & Crystallization precursor_reaction->precursor_workup precursor_product 4-(Piperidin-4-ylthio)pyridine precursor_workup->precursor_product oxidation_start 4-(Piperidin-4-ylthio)pyridine oxidation_reaction Oxidation with m-CPBA in DCM (0-5°C) oxidation_start->oxidation_reaction oxidation_quench Quenching oxidation_reaction->oxidation_quench oxidation_workup Extraction & Crystallization oxidation_quench->oxidation_workup final_product This compound oxidation_workup->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Logical Troubleshooting Flow

troubleshooting_flow cluster_yield Low Yield cluster_purity Purity Issues cluster_safety Safety Concerns start Problem Identified incomplete_rxn Incomplete Reaction? start->incomplete_rxn sulfone_present Sulfone Detected? start->sulfone_present exotherm Uncontrolled Exotherm? start->exotherm extend_time Extend Reaction Time incomplete_rxn->extend_time Yes check_reagent Check Reagent Quality incomplete_rxn->check_reagent No over_oxidation Control Stoichiometry & Temperature sulfone_present->over_oxidation Yes purification_issue Difficulty in Purification sulfone_present->purification_issue No try_chromatography Use Column Chromatography purification_issue->try_chromatography slow_addition Slow Reagent Addition exotherm->slow_addition Yes improve_cooling Improve Cooling slow_addition->improve_cooling

Caption: Troubleshooting guide for the synthesis of this compound.

Plausible Signaling Pathway

Based on literature for analogous compounds, this compound may interact with the dopamine transporter (DAT). The following diagram illustrates the potential mechanism of action.

signaling_pathway cluster_synapse Dopaminergic Synapse cluster_effect Downstream Effect dopamine_vesicle Dopamine Vesicles dopamine_release Dopamine Release dopamine_vesicle->dopamine_release synaptic_cleft Synaptic Cleft (Extracellular Dopamine) dopamine_release->synaptic_cleft dopamine_receptor Postsynaptic Dopamine Receptor synaptic_cleft->dopamine_receptor dat Dopamine Transporter (DAT) synaptic_cleft->dat downstream_signaling Altered Downstream Signaling reuptake Dopamine Reuptake dat->reuptake dat->reuptake increased_dopamine Increased Synaptic Dopamine compound This compound compound->dat inhibition Inhibition increased_dopamine->downstream_signaling

Caption: Putative mechanism of action via dopamine transporter (DAT) inhibition.

References

Technical Support Center: Refinement of Bioassay Protocols for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bioassay Protocol Refinement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the consistency and reliability of their bioassay results.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for issues you may encounter during your experiments.

General Bioassay Issues

Question: My replicate wells show high variability. What are the common causes and how can I fix it?

Answer: High variability between replicates is a frequent issue that can compromise the reliability of your data. Here are the common causes and solutions:[1][2][3]

  • Pipetting Errors: Inconsistent dispensing of reagents or samples is a primary source of variability.

    • Solution: Ensure your pipettes are calibrated regularly. Use the correct pipette for the volume you are dispensing. When pipetting, use a consistent angle and speed. For multi-well plates, using a multichannel pipette can improve consistency.[3] Always change pipette tips between different samples and reagents.[1]

  • Incomplete Mixing: Reagents, standards, or samples that are not thoroughly mixed can lead to non-uniform concentrations in different wells.

    • Solution: Gently vortex or invert all solutions before use to ensure homogeneity.[3]

  • Temperature and Incubation Time Variations: Inconsistent temperature across the plate or variations in incubation times can affect reaction kinetics.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.[2] Use a timer to ensure consistent incubation periods for all plates.

  • Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in concentration and cell growth.

    • Solution: To mitigate edge effects, you can fill the outer wells with a sterile liquid like PBS or water to create a humidity barrier.[4][5] Alternatively, avoid using the outer wells for critical samples and standards.[4][5] Using specialized plates with moats or low-evaporation lids can also help.[5]

Question: I am observing a poor standard curve. What could be the reasons?

Answer: A poor standard curve can be due to several factors, leading to inaccurate quantification of your target analyte. Here’s how to troubleshoot it:[1][6]

  • Improper Standard Preparation: Errors in serial dilutions are a common cause of a non-linear or inaccurate standard curve.

    • Solution: Prepare fresh standards for each assay. Carefully check your calculations and pipetting during the dilution series.[1]

  • Degraded Standard: The standard protein may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh vial of the standard and ensure it is stored at the recommended temperature.

  • Incorrect Curve Fitting: Using an inappropriate curve fitting model for your data can result in a poor fit.

    • Solution: Try different curve fitting models (e.g., linear, 4-parameter logistic, 5-parameter logistic) to find the best fit for your assay.[1]

Specific Assay Troubleshooting
ELISA (Enzyme-Linked Immunosorbent Assay)

Question: I'm getting high background in my ELISA. What should I do?

Answer: High background can mask the specific signal and reduce the dynamic range of your assay. Here are the common causes and solutions:[6]

  • Insufficient Washing or Blocking: Inadequate washing leaves unbound antibodies or reagents, while insufficient blocking results in non-specific binding of antibodies to the plate surface.

    • Solution: Increase the number and/or duration of wash steps. Ensure the blocking buffer covers the entire well surface and incubate for the recommended time and temperature. Consider trying a different blocking agent.[6]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.

    • Solution: Optimize the antibody concentrations by performing a titration (checkerboard) experiment.

  • Contaminated Reagents: Contamination of buffers or reagents with the target analyte or other substances can cause a high background signal.

    • Solution: Use fresh, sterile buffers and reagents.

Western Blot

Question: I am not seeing any bands or only very weak bands on my Western blot. What went wrong?

Answer: A weak or absent signal can be frustrating. Here are some potential causes and how to address them:

  • Inefficient Protein Transfer: The proteins may not have transferred effectively from the gel to the membrane.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. Ensure the transfer sandwich is assembled correctly with no air bubbles.

  • Low Protein Expression: The target protein may be expressed at very low levels in your sample.

    • Solution: Increase the amount of protein loaded onto the gel.

  • Suboptimal Antibody Concentration or Incubation: The primary or secondary antibody concentration may be too low, or the incubation time may be too short.

    • Solution: Increase the antibody concentration or prolong the incubation time (e.g., overnight at 4°C for the primary antibody).

Question: My Western blot has high background and non-specific bands. How can I improve it?

Answer: High background and non-specific bands can obscure the detection of your target protein. Consider the following:[7][8][9]

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.

    • Solution: Ensure the blocking buffer completely covers the membrane and incubate for at least 1 hour at room temperature or overnight at 4°C. You can also try different blocking agents (e.g., non-fat dry milk, BSA, or commercial protein-free blockers).[7][8][9]

  • Antibody Concentration Too High: High antibody concentrations can lead to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong specific signal with low background.

  • Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.

    • Solution: Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.

Cell-Based Assays (e.g., MTT Assay)

Question: My results from the MTT assay are not reproducible. What could be the issue?

Answer: Reproducibility in cell-based assays is critical. Here are common sources of variability in MTT assays:[10][11]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly and frequently while plating to prevent cells from settling.

  • Edge Effects: As with other plate-based assays, edge effects can significantly impact cell growth and viability.

    • Solution: Implement strategies to mitigate edge effects as described in the general troubleshooting section.

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: Ensure the solubilization buffer is added to all wells and that the crystals are completely dissolved by gentle shaking or pipetting before reading the plate. Different solubilization agents can also be tested.[12][13][14]

II. Data Presentation

Table 1: Acceptable Coefficients of Variation (%CV) for Bioassays

The coefficient of variation is a measure of the precision of an assay. Lower %CV values indicate higher precision.

Assay TypeIntra-assay %CVInter-assay %CV
ELISA< 10%< 15%
Cell-Based Assays< 15%< 20%
qPCR< 5% for Cq values< 10% for Cq values

Note: These are general guidelines, and acceptable ranges may vary depending on the specific assay and its application.

Table 2: Z'-Factor for High-Throughput Screening (HTS) Assay Quality

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15][16][17][18][19]

Z'-Factor ValueAssay ClassificationInterpretation
Z' = 1Ideal (theoretical)No overlap between positive and negative controls.
0.5 ≤ Z' < 1ExcellentClear separation between positive and negative controls.
0 < Z' < 0.5AcceptableSome overlap between controls; may require optimization.
Z' ≤ 0UnacceptableNo separation between controls; assay is not reliable.
Table 3: Comparison of Blocking Buffers for Western Blotting

The choice of blocking buffer can significantly impact the signal-to-noise ratio.[7][8][9]

Blocking AgentConcentrationAdvantagesDisadvantages
Non-fat Dry Milk5% (w/v) in TBSTInexpensive, effective for most antigens.May mask some epitopes; contains phosphoproteins that can interfere with phospho-antibody detection.[7]
Bovine Serum Albumin (BSA)3-5% (w/v) in TBSTGood for phospho-antibodies as it is low in phosphoproteins.More expensive than milk; may not be as effective at blocking for all antibodies.
Commercial Protein-Free BlockersVariesReduces background with antibodies that cross-react with protein-based blockers.Generally more expensive.
Table 4: Comparison of Solubilization Methods for MTT Assay

The method used to dissolve the formazan crystals can affect the final absorbance reading.[12][13][14]

Solubilization AgentIncubation TimeAdvantagesDisadvantages
DMSO5-15 minutesFast and effective.Can evaporate quickly; may require removal of media.
Acidified Isopropanol15-60 minutesEffective and stable.Flammable and volatile.
SDS in HCl2-4 hours or overnightDoes not require media removal.Longer incubation time required.

III. Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) - Sandwich Protocol

This protocol outlines the general steps for a sandwich ELISA.

  • Coating:

    • Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from each well.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of your standard protein in dilution buffer.

    • Add 100 µL of your samples and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to its optimal concentration in dilution buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP conjugate in dilution buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to 5.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate:

    • Measure the absorbance at 450 nm using a microplate reader.

Western Blot Protocol

This protocol provides a general workflow for Western blotting.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Assemble the transfer stack (filter paper, gel, PVDF or nitrocellulose membrane, filter paper) and place it in a transfer apparatus.

    • Transfer the proteins from the gel to the membrane by applying an electrical current.

  • Blocking:

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane 3 times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) for a few minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

MTT Cell Viability Assay Protocol

This protocol describes the steps for performing an MTT assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of your test compound.

    • Include appropriate controls (e.g., vehicle control, untreated control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS in HCl) to each well.

    • Incubate with gentle shaking for 5-15 minutes (for DMSO) or longer for other solvents until the crystals are fully dissolved.

  • Read Plate:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

IV. Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample/Standard Preparation Incubation Incubation Sample_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Washing Washing Incubation->Washing Detection Detection Washing->Detection Data_Acquisition Data Acquisition (e.g., Plate Reader) Detection->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Figure 1. A generalized workflow for a typical bioassay, from preparation to data analysis.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Target Gene Expression NFkB_nuc->Gene Induces

Figure 2. Simplified diagram of the canonical NF-κB signaling pathway.

MAPK_ERK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates Nucleus Nucleus TF Transcription Factors ERK_nuc->TF Activates Gene Gene Expression (Proliferation, Differentiation) TF->Gene Regulates

Figure 3. Overview of the MAPK/ERK signaling cascade.

References

Validation & Comparative

A Comparative Analysis of 4-[(4-Pyridyl)sulfinyl]piperidine's Structural Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] The novel compound, 4-[(4-Pyridyl)sulfinyl]piperidine, combines this privileged heterocycle with a pyridylsulfinyl moiety, suggesting a potential for unique pharmacological activity. While direct experimental data on this compound is not publicly available, a comparative analysis of its structural analogs can provide valuable insights for researchers and drug development professionals. This guide offers a comprehensive comparison with structurally related compounds, focusing on proton pump inhibitors (PPIs) and other bioactive piperidine derivatives, supported by available experimental data and methodologies.

I. Comparative Landscape: Proton Pump Inhibitors and Bioactive Piperidine Derivatives

The structure of this compound incorporates a pyridine ring, a sulfoxide group, and a piperidine ring. This unique combination positions it at the intersection of two significant classes of bioactive molecules: proton pump inhibitors, which often contain sulfoxide and heterocyclic moieties, and a broad range of piperidine-based drugs with diverse pharmacological targets.

Proton Pump Inhibitors (PPIs): A Functional Parallel

Proton pump inhibitors are a class of drugs that act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. While structurally distinct in their core, compounds like omeprazole, lansoprazole, and esomeprazole share the presence of a sulfoxide group linking two heterocyclic rings. The comparative efficacy of these established PPIs offers a benchmark for potential acid-suppressive activity.

Clinical studies have demonstrated variations in the efficacy and onset of action among different PPIs. For instance, esomeprazole has shown superiority over omeprazole and lansoprazole in healing erosive esophagitis.[3] Similarly, for symptom relief in gastroesophageal reflux disease (GERD), lansoprazole and esomeprazole have been reported to have a faster onset of action than omeprazole.[3] However, for the management of GERD and peptic ulcer disease (PUD) related symptoms, there is no conclusive evidence from randomized controlled trials that one PPI is definitively preferable to another.[4]

Newer agents like potassium-competitive acid blockers (P-CABs), such as vonoprazan, fexuprazan, and tegoprazan, have shown non-inferiority or superiority to traditional PPIs in terms of symptom relief and mucosal healing.[5] These compounds represent the next generation of acid suppressants and are relevant comparators for any novel agent in this therapeutic space.

Table 1: Comparative Efficacy of Selected Proton Pump Inhibitors and P-CABs

CompoundTherapeutic IndicationKey Efficacy FindingCitation
EsomeprazoleErosive EsophagitisSuperior to omeprazole and lansoprazole in healing rates.[3]
LansoprazoleGERD Symptom ReliefFaster onset of symptom relief compared to omeprazole.[3]
TegoprazanGERD Symptom ReliefDemonstrated faster symptom control compared to PPIs.[5]
Various PPIsGERD and PUDNo convincing evidence that one PPI is preferable to another for symptom management or healing.[4]
Diverse Bioactivities of Piperidine Derivatives

The piperidine ring is a versatile scaffold found in drugs targeting a wide array of biological systems.[1] The pharmacological profile of piperidine derivatives is heavily influenced by the nature and position of their substituents.

  • Analgesic Properties: A series of 4,4-disubstituted piperidines have demonstrated potent analgesic activity, with some analogs showing potency comparable to morphine in mouse models.[6]

  • Anticancer Activity: The antiproliferative activity of pyridine derivatives, a component of the target molecule, is influenced by the position and nature of substituents. For example, the presence of methoxy, hydroxyl, carbonyl, and amino groups can enhance anticancer effects.[7]

  • Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives have been shown to exhibit antibacterial and antifungal properties.[8]

  • Antidiabetic Potential: The well-known antidiabetic drug alogliptin contains a piperidine moiety and acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[9]

  • Dopamine Receptor Antagonism: Novel 4,4-difluoropiperidine derivatives have been identified as potent dopamine D4 receptor antagonists.[10]

Table 2: Selected Bioactive Piperidine Derivatives and their Pharmacological Activities

Compound ClassPharmacological ActivityKey FindingsCitation
4,4-disubstituted piperidinesAnalgesicPotency comparable to morphine in mouse writhing and tail-flick tests.[6]
Pyridine derivativesAnticancerSubstituent-dependent antiproliferative activity against various cancer cell lines.[7]
Piperidin-4-one derivativesAntimicrobial/AntifungalSignificant in vitro activity against various bacterial and fungal strains.[8]
Alogliptin (piperidine-containing)Antidiabetic (DPP-4 inhibitor)Potent and selective inhibition of DPP-4 with an IC50 < 10 nM.[9]
4,4-difluoropiperidine ethersDopamine D4 AntagonistHigh binding affinity (Ki values in the nanomolar range) to the human D4 receptor.[10]

II. Experimental Protocols

To ensure the reproducibility and validity of comparative data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the activities of the comparator compounds.

In Vitro Proton Pump (H+/K+ ATPase) Inhibition Assay

This assay is fundamental for assessing the potential of a compound to act as a proton pump inhibitor.

  • Preparation of H+/K+ ATPase Vesicles: Gastric vesicles rich in H+/K+ ATPase are typically isolated from the fundic mucosa of hog or rabbit stomachs through a series of differential and density gradient centrifugation steps.

  • Assay Principle: The assay measures the proton-translocating activity of the H+/K+ ATPase. This is often done by monitoring the change in intravesicular pH using a pH-sensitive fluorescent probe, such as acridine orange.

  • Procedure:

    • The prepared vesicles are incubated with the test compound at various concentrations in a buffer containing ATP and potassium ions to initiate the pumping activity.

    • A fluorescent probe is included in the incubation mixture. The quenching of its fluorescence is proportional to the proton gradient established by the enzyme.

    • The rate of fluorescence quenching is measured over time using a fluorometer.

    • The inhibitory activity of the test compound is determined by comparing the rate of quenching in the presence of the compound to that of a vehicle control.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Models of Gastric Acid Secretion

Animal models are used to evaluate the efficacy of potential acid-suppressive agents in a physiological setting.

  • Animal Model: The Shay rat model or pylorus-ligated rat model is commonly used.

  • Procedure:

    • Rats are fasted overnight with free access to water.

    • Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric juice.

    • The test compound or vehicle is administered, typically intraduodenally or orally.

    • After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.

    • The accumulated gastric juice is collected, and its volume, pH, and total acid output are measured by titration with a standard base (e.g., 0.01 N NaOH).

    • The percentage inhibition of gastric acid secretion is calculated by comparing the acid output in the treated group to the control group.

Receptor Binding Assays (e.g., for Dopamine D4 Receptor)

These assays determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D4 receptor stably expressed in HEK293 cells) are prepared.

  • Radioligand Binding: The assay is based on the competition between the test compound and a radiolabeled ligand (e.g., [3H]spiperone) for binding to the receptor.

  • Procedure:

    • The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

III. Visualizing Molecular Interactions and Experimental Workflows

To better understand the relationships and processes discussed, the following diagrams are provided.

Signaling_Pathway_of_PPIs cluster_parietal_cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Lumen Gastric Lumen (Acidic) Proton_Pump->Lumen H+ Secretion Activated_PPI Active Sulfenamide Intermediate Proton_Pump->Activated_PPI Acid-catalyzed activation Blood Bloodstream (Neutral pH) Blood->Proton_Pump Accumulation in acidic canaliculus PPI Proton Pump Inhibitor (e.g., Omeprazole) PPI->Blood Absorption Activated_PPI->Proton_Pump Covalent disulfide bond formation (Inhibition)

Caption: Mechanism of action of proton pump inhibitors.

Experimental_Workflow_for_PPI_Screening start Test Compound (this compound analog) invitro In Vitro Assay: H+/K+ ATPase Inhibition start->invitro invivo In Vivo Model: Pylorus-Ligated Rat invitro->invivo Promising candidates data_analysis Data Analysis: IC50 / % Inhibition invitro->data_analysis invivo->data_analysis conclusion Lead Identification & Further Development data_analysis->conclusion

References

No Direct Structure-Activity Relationship Studies Found for Pyridylpiperidine Sulfoxides

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no dedicated structure-activity relationship (SAR) studies specifically focused on pyridylpiperidine sulfoxides were identified. This indicates a potential gap in the current medicinal chemistry landscape for this particular chemical scaffold.

While research exists on related compound classes, such as piperidine sulfones, aryl sulfoxides, and various pyridylpiperidine derivatives, a direct and systematic exploration of how structural modifications to pyridylpiperidine sulfoxides impact their biological activity appears to be unpublished. SAR studies are a cornerstone of modern drug discovery, providing crucial insights into the chemical features that govern a molecule's efficacy, potency, and selectivity. The absence of such data for pyridylpiperidine sulfoxides means that a detailed comparison guide with quantitative data, experimental protocols, and pathway visualizations cannot be constructed at this time.

For researchers and drug development professionals interested in this area, the current landscape suggests an opportunity for novel research. The foundational work would involve the synthesis of a library of pyridylpiperidine sulfoxide analogs and their subsequent evaluation in relevant biological assays. Such a study would be the first to elucidate the SAR for this class of compounds, potentially uncovering new therapeutic agents.

General Methodologies in Related SAR Studies

To provide context for future research in this area, the following sections outline typical experimental protocols and logical frameworks used in SAR studies of related heterocyclic compounds.

Experimental Protocols

The evaluation of a novel compound series typically involves a cascade of in vitro and in vivo assays. The specific assays would be dependent on the therapeutic target of interest. A generalized workflow is presented below.

DOT Script for a General Drug Discovery Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening ADME-Tox Profiling ADME-Tox Profiling Secondary Screening->ADME-Tox Profiling Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Profiling->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization Lead Optimization->Compound Synthesis

Caption: A generalized workflow for drug discovery, from initial compound synthesis to in vivo efficacy studies.

1. Compound Synthesis:

  • Objective: To synthesize a library of pyridylpiperidine sulfoxide analogs with systematic variations in substitution patterns on both the pyridine and piperidine rings, as well as modifications of the sulfoxide group.

  • General Procedure: A common synthetic route might involve the preparation of a pyridylpiperidine core, followed by the introduction of a sulfur-containing moiety and subsequent oxidation to the sulfoxide. Purification and structural characterization (e.g., NMR, Mass Spectrometry) are crucial at each step.

2. Primary Biological Screening:

  • Objective: To rapidly assess the biological activity of the synthesized compounds against a specific target (e.g., an enzyme, receptor, or cell line).

  • Example Protocol (Enzyme Inhibition Assay):

    • Prepare a solution of the target enzyme in a suitable buffer.

    • Add the test compound (from the pyridylpiperidine sulfoxide library) at various concentrations.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

3. Secondary Assays and Selectivity Profiling:

  • Objective: To confirm the activity of hits from the primary screen and to assess their selectivity against related targets.

  • Protocol: This would involve running the active compounds through similar assays for homologous enzymes or receptor subtypes to determine their selectivity profile.

4. In Vitro ADME-Tox Profiling:

  • Objective: To evaluate the drug-like properties of the most promising compounds, including their absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

  • Typical Assays:

    • Solubility: Measurement of compound solubility in aqueous buffers.

    • Permeability: Assessment of cell permeability using models like the Caco-2 cell assay.

    • Metabolic Stability: Incubation with liver microsomes to determine metabolic half-life.

    • Cytotoxicity: Evaluation of toxicity in various cell lines (e.g., HepG2).

Logical Relationships in SAR Analysis

The core of an SAR study is to establish relationships between chemical structure and biological activity. This is often an iterative process.

DOT Script for the SAR Cycle

G Design Design Synthesis Synthesis Design->Synthesis Testing Testing Synthesis->Testing Analysis (SAR) Analysis (SAR) Testing->Analysis (SAR) Analysis (SAR)->Design

Caption: The iterative cycle of structure-activity relationship (SAR) analysis in medicinal chemistry.

By systematically modifying different parts of the pyridylpiperidine sulfoxide scaffold, researchers could deduce key pharmacophoric features. For example:

  • Pyridine Ring Substitution: Does the position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine ring affect activity?

  • Piperidine Ring Substitution: How do substituents on the piperidine ring influence potency and selectivity?

  • The Sulfoxide Moiety: Is the sulfoxide essential for activity? How does its stereochemistry impact the biological profile?

While a specific guide on pyridylpiperidine sulfoxides cannot be provided due to the lack of data, the methodologies and logical frameworks from related fields offer a clear roadmap for future investigations into this unexplored area of medicinal chemistry. The development of such SAR studies would be a valuable contribution to the field.

Hypothetical Validation of 4-[(4-Pyridyl)sulfinyl]piperidine as a Dopamine Transporter Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the synthesis, biological activity, or target enzymes of 4-[(4-Pyridyl)sulfinyl]piperidine. The following guide is a hypothetical validation based on the structural similarities of this compound to known inhibitors of the dopamine transporter (DAT). The experimental data and protocols provided are for established DAT inhibitors and serve as a comparative framework for a potential research and development project on this compound.

This guide provides a comparative analysis of the potential inhibitory effects of this compound on the dopamine transporter (DAT), benchmarked against known atypical DAT inhibitors. The structural motifs of a pyridyl ring, a sulfinyl group, and a piperidine moiety are present in several documented DAT inhibitors, suggesting a plausible mechanism of action for the compound .

Comparative Analysis of Inhibitory Potency

The inhibitory potential of a novel compound is typically assessed by its binding affinity (Ki) and its functional inhibition of dopamine uptake (IC50). The following table summarizes the performance of well-characterized atypical DAT inhibitors that share structural similarities with this compound.

CompoundDAT Binding Affinity (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)SERT Binding Affinity (Ki, nM)Locomotor ActivityReference
Hypothetical: this compound To be determinedTo be determinedTo be determinedTo be determinedN/A
JJC8-0912.5Not Reported>1000No significant increase[1]
Modafinil16003000>10000Minimal[2]
(+)-trans-5cLow nanomolar rangeNot ReportedLow nanomolar rangeNot Reported[3]
Cocaine (Typical Inhibitor) 250290310Significant increase[1]

Experimental Protocols

Radioligand Binding Assays for DAT and SERT Affinity

This protocol is used to determine the binding affinity (Ki) of the test compound to the dopamine and serotonin transporters.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Data Analysis A Prepare cell membranes expressing DAT or SERT B Incubate membranes with radioligand ([3H]WIN 35,428 for DAT, [3H]citalopram for SERT) A->B C Add varying concentrations of test compound (e.g., this compound) B->C D Incubate at room temperature for 2 hours C->D E Rapidly filter through glass fiber filters to separate bound and free radioligand D->E F Wash filters with ice-cold buffer E->F G Quantify radioactivity on filters using liquid scintillation counting F->G H Calculate Ki values using the Cheng-Prusoff equation G->H

Caption: Workflow for determining transporter binding affinity.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing human DAT or SERT are prepared.

  • Binding Reaction: Membranes are incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and a range of concentrations of the test compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: The mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This assay measures the functional ability of the compound to block the reuptake of dopamine into cells.

Workflow for Dopamine Uptake Assay

cluster_cell_prep Cell Preparation cluster_uptake Uptake Reaction cluster_analysis Analysis A Culture cells expressing DAT (e.g., HEK293-hDAT) B Pre-incubate cells with varying concentrations of the test compound A->B C Add [3H]dopamine to initiate uptake B->C D Incubate for a short period (e.g., 10 minutes) at 37°C C->D E Terminate uptake by rapid washing with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity E->F G Determine IC50 values from concentration-response curves F->G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors DA Dopamine DAT Outward-facing DAT Inward-facing DAT DA->DAT:f0 Binds DAT:f0->DAT:f1 Conformational Change DA_in Dopamine DAT:f1->DA_in Releases Cocaine Cocaine (Typical) Cocaine->DAT:f0 Blocks DA Binding Atypical Atypical Inhibitor (e.g., Hypothetical Compound) Atypical->DAT:f1 Stabilizes Inward Conformation

References

Comparing the efficacy of different synthetic routes to 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Synthetic Routes of 4-[(4-Pyridyl)sulfinyl]piperidine

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of various synthetic routes to produce this compound, a key intermediate in the synthesis of several pharmacologically active compounds. The efficacy of each route is evaluated based on yield, purity, reaction time, and scalability.

Comparative Efficacy of Synthetic Routes

The synthesis of this compound can be broadly categorized into a two-stage process: the formation of the thioether precursor, 4-(pyridin-4-ylthio)piperidine, followed by its oxidation to the desired sulfoxide. This guide will explore two primary routes for the initial thioether synthesis (Route A and Route B) and three distinct methods for the subsequent oxidation step (Methods 1, 2, and 3).

Table 1: Comparison of Synthetic Route Efficacy

Route/MethodDescriptionTypical Yield (%)Typical Purity (%)Reaction Time (hours)ScalabilityKey Considerations
Route A Nucleophilic substitution of 4-chloropyridine with 4-mercaptopiperidine85-95>954-8GoodRequires protection of the piperidine nitrogen.
Route B Mitsunobu reaction between 4-hydroxypiperidine and 4-mercaptopyridine70-85>9512-24ModerateReagents can be expensive and difficult to remove.
Method 1 Oxidation with m-CPBA90-98>981-3ExcellentExothermic reaction, requires careful temperature control.
Method 2 Oxidation with Hydrogen Peroxide85-95>974-8Good"Green" reagent, may require a catalyst for optimal performance.
Method 3 Oxidation with Sodium Periodate80-90>962-4GoodSolid reagent, can be easier to handle than peroxy acids.

Experimental Protocols

Below are the detailed methodologies for the key synthetic steps evaluated in this guide.

Stage 1: Synthesis of 4-(pyridin-4-ylthio)piperidine

Route A: Nucleophilic Substitution

  • Protection of 4-mercaptopiperidine: To a solution of 4-mercaptopiperidine in dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) and one equivalent of triethylamine. Stir the reaction mixture at room temperature for 2 hours. After completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-mercaptopiperidine.

  • Thioether formation: To a solution of N-Boc-4-mercaptopiperidine in a polar aprotic solvent such as dimethylformamide (DMF), add one equivalent of a strong base like sodium hydride. Stir the mixture for 30 minutes at room temperature. Add one equivalent of 4-chloropyridine hydrochloride and continue stirring for 4-8 hours. Monitor the reaction by thin-layer chromatography.

  • Deprotection: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Treat the crude product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group. After 1-2 hours, neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain 4-(pyridin-4-ylthio)piperidine.

Route B: Mitsunobu Reaction

  • Reaction setup: To a solution of N-Boc-4-hydroxypiperidine and 4-mercaptopyridine in a suitable solvent like tetrahydrofuran (THF), add 1.5 equivalents of triphenylphosphine (PPh₃) and 1.5 equivalents of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

  • Reaction execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup and deprotection: After the reaction is complete, concentrate the mixture and purify by column chromatography to separate the product from the triphenylphosphine oxide and hydrazine byproducts. The resulting N-Boc-4-(pyridin-4-ylthio)piperidine is then deprotected using TFA as described in Route A.

Stage 2: Oxidation to this compound

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

  • Reaction setup: Dissolve 4-(pyridin-4-ylthio)piperidine in a chlorinated solvent such as dichloromethane or chloroform and cool the solution to 0 °C in an ice bath.

  • Reagent addition: Slowly add a solution of 1.1 equivalents of m-CPBA in the same solvent to the reaction mixture.

  • Reaction monitoring and workup: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. Upon completion, quench the reaction with a solution of sodium thiosulfate. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting oily residue can be crystallized from a mixture of n-hexane and isopropanol to yield this compound.

Method 2: Oxidation with Hydrogen Peroxide

  • Reaction setup: Dissolve 4-(pyridin-4-ylthio)piperidine in a suitable solvent like acetic acid or methanol.

  • Reagent addition: Add 1.1 to 1.5 equivalents of 30% hydrogen peroxide to the solution. In some cases, a catalyst such as selenium dioxide or a vanadium compound may be added to improve the reaction rate and selectivity.

  • Reaction and workup: Stir the reaction at room temperature for 4-8 hours. After completion, neutralize the reaction mixture and extract the product. Purify by crystallization or column chromatography.

Method 3: Oxidation with Sodium Periodate

  • Reaction setup: Dissolve 4-(pyridin-4-ylthio)piperidine in a mixture of methanol and water.

  • Reagent addition: Add 1.1 equivalents of sodium periodate (NaIO₄) to the solution.

  • Reaction and workup: Stir the mixture at room temperature for 2-4 hours. The product will often precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated to yield the product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthetic_Routes cluster_stage1 Stage 1: Thioether Synthesis cluster_stage2 Stage 2: Oxidation 4-Mercaptopiperidine 4-Mercaptopiperidine Route A Route A 4-Mercaptopiperidine->Route A 4-Chloropyridine 4-Chloropyridine 4-Chloropyridine->Route A 4-Hydroxypiperidine 4-Hydroxypiperidine Route B Route B 4-Hydroxypiperidine->Route B 4-Mercaptopyridine 4-Mercaptopyridine 4-Mercaptopyridine->Route B 4-(Pyridin-4-ylthio)piperidine 4-(Pyridin-4-ylthio)piperidine Route A->4-(Pyridin-4-ylthio)piperidine Nucleophilic Substitution Route B->4-(Pyridin-4-ylthio)piperidine Mitsunobu Reaction Method 1 Method 1 4-(Pyridin-4-ylthio)piperidine->Method 1 Method 2 Method 2 4-(Pyridin-4-ylthio)piperidine->Method 2 Method 3 Method 3 4-(Pyridin-4-ylthio)piperidine->Method 3 m-CPBA m-CPBA m-CPBA->Method 1 H2O2 H2O2 H2O2->Method 2 NaIO4 NaIO4 NaIO4->Method 3 This compound This compound Method 1->this compound Method 2->this compound Method 3->this compound

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Thioether Synthesis Thioether Synthesis Start->Thioether Synthesis Choose Route A or B Purification 1 Purification 1 Thioether Synthesis->Purification 1 Column Chromatography Oxidation Oxidation Purification 1->Oxidation Choose Method 1, 2, or 3 Purification 2 Purification 2 Oxidation->Purification 2 Crystallization Final Product Final Product Purification 2->Final Product

Caption: General experimental workflow for synthesis.

A Head-to-Head Comparison of Analytical Techniques for Piperidine Sulfoxides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of piperidine-containing compounds, the accurate analysis of their sulfoxide metabolites is a critical aspect of drug metabolism, stability, and safety assessment. Piperidine sulfoxides, formed through the oxidation of the sulfur atom in piperidine derivatives, can exhibit different pharmacological and toxicological profiles compared to the parent drug. This guide provides a head-to-head comparison of the most common analytical techniques used for the characterization and quantification of piperidine sulfoxides, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The choice of an analytical technique for piperidine sulfoxides depends on the specific requirements of the study, such as the need for quantitation, structural elucidation, or chiral separation. The most frequently employed methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

dot

Caption: Selection of analytical techniques for piperidine sulfoxides.

Quantitative Analysis: A Comparative Summary

For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) generally offers the highest sensitivity and selectivity, making it ideal for bioanalysis where low concentrations are expected. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective alternative for routine analysis, especially when the analyte has a suitable chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization for these polar compounds.

TechniqueAnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-UV Piperidine (derivatized)0.44 - 53.33[1][2]0.15[1][2]0.44[1][2]101.82[1][2]0.6[1][2]
LC-MS Piperidine0.03 - 0.40[3]0.0101[3]Not ReportedNot ReportedNot Reported
LC-MS/MS Designer PiperazinesNot Reported1.0 - 5.0 (ng/mL)[4]Not Reported72 - 90[4]Not Reported
HPTLC Nizatidine & SulfoxideNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Structural Elucidation and Characterization

While chromatographic techniques are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of piperidine sulfoxides. It provides detailed information about the chemical environment of each atom in the molecule.

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Metabolic_Pathway Piperidine_Drug Piperidine_Drug Piperidine_Sulfoxide Piperidine_Sulfoxide Piperidine_Drug->Piperidine_Sulfoxide Oxidation (CYP450) Further_Metabolites Further_Metabolites Piperidine_Sulfoxide->Further_Metabolites e.g., N-dealkylation, Hydroxylation

Caption: Hypothetical metabolic pathway of a piperidine-containing drug.

Chiral Separation

Sulfoxides can be chiral at the sulfur atom, and the different enantiomers may have distinct pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the enantiomeric separation of chiral sulfoxides, often providing higher resolution and faster analysis times compared to chiral HPLC.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of piperidine and related compounds.

HPLC-UV Method for Piperidine (with derivatization)
  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C[1][2]

  • Detection: UV at a specified wavelength (dependent on the derivative).

  • Derivatization: Pre-column derivatization with 4-toluenesulfonyl chloride.[1][2]

LC-MS Method for Piperidine
  • Column: Atlantis C18 (100 x 3.9 mm, 5 µm)[3]

  • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Injection Volume: 5.0 µL[3]

  • Detection: Mass Spectrometry (specific parameters not detailed in the abstract).[3]

NMR Spectroscopy for Piperidine Derivatives
  • Instrumentation: Bruker Ultrashield plus 400 MHz instrument.[6]

  • Solvent: Deuterated solvents such as DMSO-d6.[6]

  • Internal Reference: Tetramethylsilane (TMS).[6]

  • Spectra Recorded: 1H NMR and 13C NMR spectra provide characteristic chemical shifts for the piperidine ring protons and carbons.[6]

Workflow for Method Selection and Sample Analysis

The following diagram illustrates a general workflow for the analysis of piperidine sulfoxides, from sample preparation to data interpretation.

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Analytical_Workflow Sample_Preparation Sample_Preparation Method_Selection Method_Selection Sample_Preparation->Method_Selection Chromatographic_Separation Chromatographic_Separation Method_Selection->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General workflow for piperidine sulfoxide analysis.

Conclusion

The analytical landscape for piperidine sulfoxides is diverse, with each technique offering distinct advantages. LC-MS stands out for its superior sensitivity in quantitative bioanalysis, while HPLC-UV remains a workhorse for routine assays. For definitive structural confirmation, NMR spectroscopy is indispensable. The increasing importance of stereoisomerism in drug development highlights the utility of chiral separation techniques like SFC. The selection of the most appropriate method will ultimately be guided by the specific analytical challenge at hand, balancing the need for sensitivity, selectivity, speed, and cost-effectiveness.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount in predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the selectivity of compounds structurally related to 4-[(4-Pyridyl)sulfinyl]piperidine, offering insights into how modifications of the pyridyl, sulfinyl, and piperidine moieties influence biological activity. Due to the limited availability of public data on this compound, this guide focuses on the selectivity profiles of its structural analogs.

Comparative Selectivity of Structural Analogs

The biological activity of piperidine derivatives is highly sensitive to substitutions on both the piperidine and the associated aromatic rings. The following table summarizes the reported biological targets and selectivity for various structural analogs of this compound.

Compound ClassKey Structural FeaturesPrimary Target(s)Reported Selectivity
Piperidine Sulfonic Acids Piperidine ring with a sulfonic acid group at the 4-position.GABAA ReceptorPotent and selective partial agonist at GABAA receptors containing α2, α3, and α5 subunits, with lower efficacy at receptors with α1, α4, and α6 subunits.[1]
Pyridylpiperidines Piperidine ring directly linked to a pyridine ring.PI3Kδ, ALK/ROS1, HIV-1 Reverse TranscriptaseVaries significantly with substitution. Certain 6-pyridylquinazolines with a 4-(piperid-3-yl)amino substitution are potent and selective PI3Kδ inhibitors.[2][3] Other 2-amino-4-(1-piperidine) pyridine derivatives act as dual ALK/ROS1 inhibitors.[4] Piperidine-linked pyridine analogues have also been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[5]
Pyridylsulfinyl Benzimidazoles A pyridylsulfinylmethyl group attached to a benzimidazole core.H+/K+-ATPaseThe 4-amino substituent on the pyridine ring, moderated by electron-withdrawing groups, is critical for balancing stability and activity.

Experimental Protocols

The determination of compound selectivity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments relevant to the targets identified for the structural analogs.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound to a target receptor.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cell lines or animal tissues.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the cell membranes and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand prep_ligand->incubation prep_compound Prepare Test Compound (Varying Concentrations) prep_compound->incubation separation Separate Bound and Unbound Ligand (Filtration) incubation->separation detection Quantify Radioactivity separation->detection calc_ic50 Determine IC50 detection->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Fig. 1: Workflow for a radioligand binding assay.
Enzyme Inhibition Assays

For targets that are enzymes, such as kinases, inhibition assays are crucial for determining a compound's potency.

Objective: To determine the concentration of a compound that inhibits 50% of the target enzyme's activity (IC50).

General Procedure:

  • Reaction Mixture: The target enzyme, its substrate, and any necessary cofactors are combined in a reaction buffer.

  • Inhibition: Varying concentrations of the test compound are added to the reaction mixture.

  • Reaction Initiation: The enzymatic reaction is initiated (e.g., by adding ATP for a kinase assay).

  • Detection: The product of the enzymatic reaction is detected and quantified. This can be done using various methods, such as spectrophotometry, fluorescence, or luminescence.

  • Data Analysis: The IC50 value is determined by plotting the enzyme activity against the logarithm of the test compound concentration.

enzyme_inhibition_workflow cluster_setup Reaction Setup cluster_inhibition Inhibition cluster_reaction_detection Reaction & Detection cluster_analysis Analysis enzyme Enzyme initiation Initiate Reaction enzyme->initiation substrate Substrate substrate->initiation cofactors Cofactors cofactors->initiation buffer Reaction Buffer buffer->initiation test_compound Test Compound (Varying Concentrations) test_compound->initiation detection Detect Product Formation initiation->detection calc_ic50 Determine IC50 detection->calc_ic50

Fig. 2: General workflow for an enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

The available data on structural analogs allows for the inference of a preliminary structure-activity relationship.

SAR_relationship cluster_R1 R1 (Piperidine Nitrogen) cluster_R2 R2 (4-Position) Core Piperidine Core R1_H H Core->R1_H R1_Alkyl Alkyl (e.g., Methyl) Core->R1_Alkyl R1_Aryl Aryl/Heteroaryl Core->R1_Aryl R2_Sulfinyl -(SO)-Pyridyl Core->R2_Sulfinyl R2_Sulfonyl -(SO2)-Pyridyl Core->R2_Sulfonyl R2_Amino -NH-Pyridyl Core->R2_Amino R2_SulfonicAcid -SO3H Core->R2_SulfonicAcid Target Biological Target R1_H->Target Modulates Affinity R1_Alkyl->Target Influences Selectivity R1_Aryl->Target Potency & Selectivity R2_Sulfinyl->Target Target Specificity R2_Sulfonyl->Target Target Specificity R2_Amino->Target Target Specificity R2_SulfonicAcid->Target GABAAR Selectivity

Fig. 3: Inferred Structure-Activity Relationships.

The nature of the substituent at the 4-position of the piperidine ring appears to be a primary determinant of the biological target. For example, a sulfonic acid group directs activity towards GABAA receptors[1], while larger, more complex substituents like pyridylamino or pyridylsulfinyl moieties can lead to interactions with a diverse range of targets including kinases and other receptors.[2][3][4] The substitution on the piperidine nitrogen also plays a crucial role in modulating affinity and selectivity.

Conclusion

References

Benchmarking 4-[(4-Pyridyl)sulfinyl]piperidine: A Comparative Analysis Against Established Dopamine and Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel compound 4-[(4-Pyridyl)sulfinyl]piperidine against a selection of established inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). Due to the current lack of publicly available binding affinity data for this compound, this comparison utilizes data from structurally analogous compounds to provide a preliminary performance benchmark. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel heterocyclic compound with a chemical structure suggestive of interaction with monoamine transporters. Based on the pharmacological profile of structurally similar molecules, it is hypothesized that this compound may act as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants. This guide will compare the hypothesized target profile of this compound with well-characterized inhibitors of DAT and SERT.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki or IC50 in nM) of established DAT and SERT inhibitors. While specific data for this compound is not available, data for a structurally related piperidine-sulfinyl analog is included as a proxy to facilitate a preliminary comparison. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)Primary Target(s)
Piperidine-Sulfinyl Analog *2.64 - 382>10,000DAT
GBR 129091>100Selective DAT
Cocaine492360DAT/SERT
Fluoxetine>10,0000.89Selective SERT
Sertraline>10,0000.43Selective SERT

*Data for the piperidine-sulfinyl analog is represented as a range observed for a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analogs.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay for DAT and SERT.

Radioligand Binding Assay for DAT and SERT

Objective: To determine the binding affinity of a test compound for the dopamine transporter (DAT) or the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells expressing recombinant human DAT or SERT, or from specific brain regions (e.g., striatum for DAT, prefrontal cortex for SERT).

  • Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided.

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Uptake into Vesicle Synaptic_Cleft VMAT2->Synaptic_Cleft Release DAT DAT DAT->Dopamine D2_auto D2 Autoreceptor Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D2_auto D1_Receptor D1 Receptor Synaptic_Cleft->D1_Receptor D2_Receptor D2 Receptor Synaptic_Cleft->D2_Receptor Signaling_Cascade_1 Gs -> AC -> cAMP -> PKA D1_Receptor->Signaling_Cascade_1 Signaling_Cascade_2 Gi -> AC inhibition D2_Receptor->Signaling_Cascade_2 Dopamine_in_cleft Dopamine Inhibitor 4-[(4-Pyridyl)sulfinyl] piperidine Inhibitor->DAT Inhibition

Caption: Dopamine Signaling Pathway and the Hypothesized Action of this compound.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 Uptake into Vesicle Synaptic_Cleft VMAT2->Synaptic_Cleft Release SERT SERT SERT->Serotonin 5-HT1A_auto 5-HT1A Autoreceptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT1A_auto 5-HT_Receptor 5-HT Receptors Synaptic_Cleft->5-HT_Receptor Signaling_Cascades Various G-protein coupled and ion channel effects 5-HT_Receptor->Signaling_Cascades Serotonin_in_cleft Serotonin Inhibitor 4-[(4-Pyridyl)sulfinyl] piperidine Inhibitor->SERT Inhibition binding_assay_workflow Start Start Prepare_Membranes Prepare Cell Membranes (with DAT or SERT) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

A Comparative Guide to the Reproducibility of Biological Assays for Proton Pump Inhibitors and Related Piperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton pump inhibitors are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase, the final step in the acid secretion pathway of gastric parietal cells.[1][2] The efficacy and potency of these compounds are evaluated using a variety of in vitro and cell-based assays. The reproducibility of these assays is critical for the reliable comparison of different compounds and for making informed decisions in drug development.

Comparative Analysis of In Vitro Potency

The relative potency of different PPIs is a key parameter assessed in preclinical studies. While direct inter-laboratory reproducibility data with statistical analysis such as coefficients of variation (CVs) are not always published, meta-analyses and comparative studies provide a strong indication of the relative activity of these drugs.

Table 1: Relative Potency of Common Proton Pump Inhibitors

The following table summarizes the relative potencies of five common PPIs compared to omeprazole, based on their effect on the mean 24-hour intragastric pH. This data is derived from a meta-analysis of 57 clinical studies and provides a quantitative basis for comparing these compounds.[3]

Proton Pump InhibitorRelative Potency (vs. Omeprazole = 1.00)
Pantoprazole0.23[3]
Lansoprazole0.90[3]
Omeprazole1.00[3]
Esomeprazole1.60[3]
Rabeprazole1.82[3]

It is important to note that the in vivo potency is a result of various factors including the drug's metabolism, which can be influenced by genetic polymorphisms (e.g., in CYP2C19), and the specific formulation of the drug.[4]

Key Biological Assays and Their Reproducibility

The primary in vitro assay for evaluating PPIs is the H+/K+ ATPase inhibition assay. Cell-based assays are also employed to assess the activity of these compounds in a more physiologically relevant context.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibition of the target enzyme, the proton pump, which is typically isolated from porcine or rabbit gastric mucosa. The activity of the enzyme is determined by measuring the hydrolysis of ATP, often through the colorimetric detection of released inorganic phosphate.

Experimental Protocol: H+/K+ ATPase Inhibition Assay

A generalized protocol for this assay is as follows:

  • Preparation of H+/K+ ATPase Vesicles: Gastric mucosal vesicles rich in H+/K+ ATPase are prepared from fresh porcine or rabbit stomachs through a series of homogenization and centrifugation steps.

  • Assay Reaction: The reaction mixture typically contains the enzyme preparation, a buffer solution (e.g., Tris-HCl), MgCl₂, and KCl. The reaction is initiated by the addition of ATP.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (e.g., a PPI) for a defined period.

  • Measurement of ATPase Activity: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified. This is often done using a colorimetric method, such as the Fiske-Subbarow method, with absorbance measured spectrophotometrically.[5]

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Reproducibility:

While a comprehensive, multi-laboratory study on the reproducibility of H+/K+ ATPase inhibition assays for a range of PPIs is not available in the reviewed literature, individual studies on novel inhibitors report on the robustness of their findings. For example, in a study of a newly synthesized H+/K+ ATPase inhibitor, SPI-447, the IC50 was determined with a clear dose-dependent inhibition, suggesting good intra-assay consistency.[6] A study on a plant extract also demonstrated concentration-dependent inhibition of H+/K+ ATPase, with results comparable to the standard drug omeprazole, indicating the reliability of the assay in screening for new inhibitors.[5]

Cell-Based Assays for Acid Secretion

Cell-based assays provide a more integrated assessment of a compound's ability to inhibit acid secretion. These assays typically use primary cultures of gastric parietal cells or cell lines that can be induced to secrete acid.

Experimental Protocol: Cell-Based Acid Secretion Assay

A general workflow for a cell-based acid secretion assay is as follows:

  • Cell Culture: Primary parietal cells are isolated from animal stomachs, or a suitable cell line is cultured.

  • Stimulation of Acid Secretion: The cells are stimulated to secrete acid using agents such as histamine or forskolin.

  • Treatment with Inhibitor: The stimulated cells are treated with different concentrations of the test compound.

  • Measurement of Acid Secretion: The change in intracellular or extracellular pH is measured using pH-sensitive fluorescent dyes or other methods.

  • Data Analysis: The inhibitory effect of the compound on acid secretion is quantified, and dose-response curves are generated to determine the IC50.

Reproducibility:

The validation of cell-based assays is crucial for ensuring their reproducibility. A study on the validation of cell-based OATP1B1 assays, while not directly related to PPIs, provides a framework for the type of reproducibility data that should be generated. In this study, the mean Km and Vmax values for a substrate were found to be reproducible with a precision of less than 29%, and the IC50 for an inhibitor was also reproducible.[7] For cell-based assays in general, it is recommended that they be robust and reproducible to be suitable for routine in vitro evaluation of drug candidates.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the signaling pathway leading to gastric acid secretion by parietal cells and the point of inhibition by proton pump inhibitors.

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H_K_ATPase_active H+/K+ ATPase (Active) H_K_ATPase_active->H_K_ATPase_active Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds AC Adenylyl Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase_inactive H+/K+ ATPase (Inactive Vesicles) PKA->H_K_ATPase_inactive Phosphorylates & Activates H_K_ATPase_inactive->H_K_ATPase_active Translocates to Membrane PPI Proton Pump Inhibitor (Prodrug) PPI_active Active Sulfenamide PPI->PPI_active Acid-catalyzed conversion PPI_active->H_K_ATPase_active Irreversibly Inhibits

Caption: Simplified signaling pathway of gastric acid secretion and PPI inhibition.

Generalized Experimental Workflow for In Vitro H+/K+ ATPase Inhibition Assay

The diagram below outlines the typical steps involved in determining the IC50 of a test compound for H+/K+ ATPase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare H+/K+ ATPase from Gastric Mucosa Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Inorganic Phosphate Released Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Generalized workflow for an in vitro H+/K+ ATPase inhibition assay.

Conclusion

While specific reproducibility data for biological assays of 4-[(4-Pyridyl)sulfinyl]piperidine are not available, a review of the assays used for the well-characterized class of proton pump inhibitors provides valuable insights. The H+/K+ ATPase inhibition assay is a robust and widely used method for determining the in vitro potency of these compounds. Cell-based assays offer a more physiologically relevant system for assessing their inhibitory activity. The comparative potency data for common PPIs, along with the detailed experimental protocols and workflows presented in this guide, can serve as a practical resource for researchers in the field of gastric acid secretion inhibitors. Establishing and reporting key reproducibility metrics, such as inter- and intra-assay coefficients of variation, is crucial for enhancing the comparability and reliability of future studies in this area.

References

Safety Operating Guide

Prudent Disposal of 4-[(4-Pyridyl)sulfinyl]piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling 4-[(4-Pyridyl)sulfinyl]piperidine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazardous properties of its constituent chemical groups—piperidine, pyridine, and sulfoxide—is essential. The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility.

Due to the compound's inferred hazardous nature, it is imperative that this compound is not disposed of down the drain or in standard waste streams. The piperidine and pyridine components suggest potential flammability, toxicity, and corrosive properties, while sulfoxide degradation can produce noxious sulfur compounds.

Operational and Disposal Plan

1. Waste Collection and Storage:

  • All waste containing this compound, including neat compound, contaminated solutions, and personal protective equipment (PPE), must be collected in a designated, clearly labeled, and sealed waste container.

  • The container should be made of a material compatible with organic solvents and amines.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

2. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

3. Disposal Procedure:

  • Primary Disposal Method: The recommended method for the final disposal of this compound waste is incineration at a licensed and approved hazardous waste disposal plant.[1][2] This ensures the complete destruction of the compound.

  • Professional Consultation: It is the responsibility of the waste generator to properly characterize the waste and consult with environmental health and safety (EHS) professionals and a licensed waste disposal contractor to ensure compliance with all federal, state, and local regulations.[3]

  • Transportation: Waste must be transported in accordance with all applicable transportation regulations for hazardous materials.

Hazard Profile of Constituent Moieties

To underscore the importance of these procedures, the following table summarizes the known hazards associated with the functional components of this compound.

Functional GroupKey HazardsDisposal Recommendations
Piperidine Highly flammable, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage, Harmful to aquatic life.[4]Offer surplus and non-recyclable solutions to a licensed disposal company; Burn in a chemical incinerator equipped with an afterburner and scrubber.[2]
Pyridine Highly flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation, Chronic exposure can damage the liver, kidneys, and central nervous system.[1][5]Excess pyridine and waste material should be placed in an appropriate container, clearly labeled, and handled according to institutional waste disposal guidelines, often involving incineration.[1][5]
Sulfoxide (e.g., DMSO) Generally low toxicity, but can enhance the skin penetration of other chemicals. Combustion may produce toxic sulfur oxides.Mixed with a more flammable solvent, followed by incineration.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Waste Generation (this compound) container Collect in Designated Sealed Container start->container spill Spill Occurs start->spill storage Store in Cool, Dry, Ventilated Area container->storage spill->container No absorb Contain with Inert Absorbent Material spill->absorb Yes collect_spill Collect and Seal in Hazardous Waste Container absorb->collect_spill collect_spill->container contact_ehs Contact EHS & Licensed Waste Disposal Company storage->contact_ehs transport Transport to Approved Facility contact_ehs->transport incinerate Incinerate at High Temperature transport->incinerate end Proper Disposal Complete incinerate->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these guidelines, laboratories can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Logistical Information for Handling 4-[(4-Pyridyl)sulfinyl]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-[(4-Pyridyl)sulfinyl]piperidine, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on the known hazards of its constituent chemical groups: piperidines, pyridines, and sulfoxides.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The required equipment is detailed below.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles are required.[1][2] A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[1][2][3]
Hand Protection GlovesWear disposable nitrile or neoprene gloves.[4] For extended contact, consult the glove manufacturer's resistance guide.[3] Double gloving is recommended.
Body Protection Lab CoatA flame-resistant lab coat that is fully buttoned is required.[2][5]
Full Body ProtectionFor large quantities or situations with a high risk of splashing, consider "bunny suit" coveralls for head-to-toe protection.[6]
Footwear ShoesClosed-toe, closed-heel shoes that cover the entire foot are mandatory.[3]
Respiratory RespiratorUse of a respirator may be necessary if engineering controls are not sufficient to control exposure to dust or fumes.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles.

  • Use anti-static measures when handling the powder to prevent ignition from static discharge.[1]

3. Dissolving and Reaction Setup:

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • For reactions, use equipment that is properly grounded to prevent static discharge.[8]

  • Keep containers tightly closed when not in use.[5]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

  • Wash hands thoroughly with soap and water after handling the compound and removing gloves.[8]

Disposal Plan

1. Waste Segregation:

  • All waste contaminated with this compound should be treated as hazardous waste.

  • Segregate waste into solid and liquid streams.

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, labeled, and sealed container.

  • The container should be stored in a well-ventilated area, away from incompatible materials.[9]

3. Solid Waste:

  • Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.[10]

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

  • Do not pour any waste containing this chemical down the drain.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Compound B->C Proceed to handling D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Surfaces E->F Experiment complete G Segregate Waste F->G H Dispose via EHS G->H

References

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